2-(Thiomorpholinosulfonyl)ethanamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;2-thiomorpholin-4-ylsulfonylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S2.C2H2O4/c7-1-6-12(9,10)8-2-4-11-5-3-8;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWWANCQCNZCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure of 2-(Thiomorpholinosulfonyl)ethanamine oxalate
An In-depth Technical Guide on the Core Chemical Structure of 2-(Thiomorpholinosulfonyl)ethanamine Oxalate
Disclaimer: As of the latest literature search, 2-(Thiomorpholinosulfonyl)ethanamine oxalate is not a readily available or well-documented compound. This guide is a theoretical exploration of its structure, properties, and potential, based on the established principles of its constituent chemical moieties.
Introduction
This technical guide provides a comprehensive overview of the proposed chemical structure, 2-(Thiomorpholinosulfonyl)ethanamine oxalate. This molecule is comprised of a thiomorpholine ring, a sulfonamide linker, and an ethanamine side chain, formulated as an oxalate salt. The presence of the thiomorpholine and sulfonamide groups suggests potential applications in medicinal chemistry, as these are well-known pharmacophores. This document will detail[1][2] the molecule's predicted chemical and physical properties, a plausible synthetic route, and methods for its structural characterization. Furthermore, it will explore the significance of the oxalate counter-ion and the potential biological relevance of this compound for researchers and professionals in drug development.
Part 1: Proposed Chemical Identity and Properties
Chemical Structure and Nomenclature
Based on the name, the proposed structure consists of the 2-(Thiomorpholinosulfonyl)ethanamine cation and the oxalate anion.
Proposed Structure:
-
Cation: 2-(Thiomorpholin-4-ylsulfonyl)ethan-1-amine
-
Anion: Oxalate
The systematic IUPAC name for the cationic portion is 2-(thiomorpholin-4-ylsulfonyl)ethan-1-amine . The complete salt is name[3][4]d 2-(thiomorpholin-4-ylsulfonyl)ethan-1-aminium oxalate .
-
Molecular Formula: C₈H₁₈N₂O₆S₂
-
Molecular Weight: 318.37 g/mol
Predicted Physicochemical Properties
The properties of 2-(Thiomorpholinosulfonyl)ethanamine oxalate are predicted based on its functional groups. The presence of the amine and oxalate groups suggests it is likely a crystalline solid with appreciable water solubility.
| Property | Predicted V[5]alue/Characteristic | Rationale |
| Physical State | Crystalline Solid | Oxalate salts of amines are typically crystalline solids. |
| Solubility | Solu[6]ble in water, sparingly soluble in polar organic solvents (e.g., ethanol, methanol), and insoluble in nonpolar solvents (e.g., hexane). | The ionic nature of the salt enhances water solubility. The organic backbone provides some solubility in polar organic solvents. |
| pKa (of the conjugate acid) | ~9-10 | The primary aliphatic amine is the most basic site. This is a typical pKa range for primary alkylammonium ions. |
| Melting Point | Expected to be relatively high with decomposition. | Oxalate salts often have high melting points and can decompose upon heating. |
Part 2: Synthesi[7]s and Structural Elucidation
Hypothetical Synthetic Pathway
A plausible synthetic route to 2-(Thiomorpholinosulfonyl)ethanamine oxalate would involve a two-step process: the synthesis of the free base followed by salt formation.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-(Thiomorpholin-4-ylsulfonyl)ethan-1-amine (Free Base)
-
Reaction Setup: To a solution of thiomorpholine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane, cooled to 0 °C, add a solution of 2-aminoethanesulfonyl chloride hydrochloride (1.1 eq) dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Formation of the Oxalate Salt
-
Salt Formation: Dissolve the purified 2-(Thiomorpholin-4-ylsulfonyl)ethan-1-amine free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Precipitation: To this solution, add a solution of oxalic acid (1.0 eq) in the same solvent dropwise with stirring. The oxalate salt is expected to precipitate out of the solution.
-
Isolation: The resulting solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
Caption: Proposed synthetic pathway for 2-(Thiomorpholinosulfonyl)ethanamine oxalate.
Hypothetical Structural Elucidation and Characterization
A combination of spectroscopic methods would be essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | - Thiomorpholine protons: Two triplets around 2.8-3.2 ppm (protons adjacent to sulfur) and two triplets around 3.3-3.7 ppm (protons adjacent to nitrogen).- Ethanamine protons: Two triplets corresponding to the -CH₂-SO₂- and -CH₂-NH₃⁺ groups, likely in the range of 3.0-3.5 ppm.- Amine protons: A broad singlet for the -NH₃⁺ protons, which may exchange with D₂O. |
| ¹³C NMR | - Thiomorpholine carbons: Two distinct signals around 28 ppm (C-S) and 48 ppm (C-N).- Ethanamine carbons[7]: Two signals for the -CH₂-SO₂- and -CH₂-NH₃⁺ carbons.- Oxalate carbon: A signal for the carboxyl carbon of oxalate, typically around 160-170 ppm. |
| FT-IR (cm⁻¹) | [8] - N-H stretch: Broad absorption around 3000-3300 cm⁻¹ (from the ammonium group).- S=O stretch: Strong, characteristic absorptions for the sulfonyl group around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).- C=O stretch (oxala[9][10]te): Strong absorption around 1600-1700 cm⁻¹.- C-S stretch: Wea[11][12]ker absorptions in the fingerprint region. |
| Mass Spec. (ESI+) | - Molecular Ion: A peak corresponding to the protonated free base [M+H]⁺ at m/z = 227.08. - Fragmentation: Potential loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides. |
| Elemental Analysis[13][14] | The experimentally determined percentages of C, H, N, and S should match the calculated values for the molecular formula C₈H₁₈N₂O₆S₂. |
Part 3: The Role of the Oxalate Counter-ion and Potential Applications
Significance of the Oxalate Counter-ion
The formation of an oxalate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a basic drug substance. Oxalic acid is a dicarbox[5][6]ylic acid that can form stable, crystalline salts with amines. The use of an oxalate counter-ion can potentially:
-
Enhance Solubility and Dissolution Rate: Salt forms generally exhibit improved aqueous solubility and faster dissolution rates compared to the free base, which can positively impact bioavailability.
-
**Improve Stability:[15] The crystalline nature of salts often leads to better chemical and physical stability.
-
Facilitate Purification and Handling: The crystalline nature of the salt can simplify the purification process through recrystallization and improve the handling properties of the final compound.
However, it is important to note that oxalates can have potential toxicological concerns, such as the risk of kidney stone formation, which must be considered during drug development.
Potential Ap[17]plications in Drug Development
The thiomorpholine and sulfonamide moieties are present in numerous biologically active compounds, suggesting potential therapeutic applications for 2-(Thiomorpholinosulfonyl)ethanamine oxalate.
-
Thiomorpholine Derivatives: These compounds have been investigated for a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and hypolipidemic properties.
-
Sulfonamides: Thi[1][16][17]s class of compounds is well-known for its antibacterial properties. Additionally, various sul[18]fonamide derivatives have been developed as diuretics, anticonvulsants, anti-inflammatory agents, and antiviral drugs.
The combination of these[19] two pharmacophores in a single molecule makes 2-(Thiomorpholinosulfonyl)ethanamine oxalate an interesting candidate for screening in various biological assays to explore its potential therapeutic value.
Conclusion
While 2-(Thiomorpholinosulfonyl)ethanamine oxalate is not a well-documented compound, this in-depth technical guide provides a theoretical framework for its chemical structure, properties, and potential. Based on the analysis of its constituent functional groups, a plausible synthetic route and a comprehensive characterization plan have been proposed. The presence of the thiomorpholine and sulfonamide moieties suggests that this compound could be a valuable subject for further investigation in the field of drug discovery and development. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this novel chemical entity.
References
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (n.d.). Retrieved from [Link]
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The Sulfur Savior: How Thiomorpholine Is Revolutionizing Medicine and Beyond. (n.d.). Retrieved from [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Publications. (2006). Retrieved from [Link]
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Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed. (2003). Retrieved from [Link]
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The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved from [Link]
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Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. (2008). Retrieved from [Link]
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Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025). Retrieved from [Link]
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CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements | Journal of the American Society for Mass Spectrometry - ACS Publications. (2021). Retrieved from [Link]
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Chapter 13:Synthesis of Sulfonamides (2016) | Anne-Marie D. Schmitt | 3 Citations. (2016). Retrieved from [Link]
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Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications. (2010). Retrieved from [Link]
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Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion | Bentham Science Publishers. (2020). Retrieved from [Link]
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The Role of Lithium Oxalate in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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oxalic acid reaction with secondary amines - Sciencemadness.org. (2009). Retrieved from [Link]
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Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed. (2015). Retrieved from [Link]
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(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021). Retrieved from [Link]
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Forming oxalte salts of amines - Sciencemadness.org. (2009). Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - ACS Publications. (2022). Retrieved from [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow - ChemRxiv. (n.d.). Retrieved from [Link]
- US4005128A - Process for the preparation of oxalate esters - Google Patents. (n.d.).
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Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry. (n.d.). Retrieved from [Link]
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Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). Retrieved from [Link]
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Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC. (2025). Retrieved from [Link]
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Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - Science Publishing Group. (2020). Retrieved from [Link]
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Crystalline structures of salts of oxalic acid and aliphatic amines - ResearchGate. (2025). Retrieved from [Link]
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Oxalate - Wikipedia. (n.d.). Retrieved from [Link]
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1H and 13C NMR spectra of N-substituted morpholines - PubMed. (2005). Retrieved from [Link]
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SODIUM OXALATE AR. (n.d.). Retrieved from [Link]
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Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - MDPI. (2024). Retrieved from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
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INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed. (1963). Retrieved from [Link]
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physicochemical properties of designed derivatives of series A, b, C, and d - ResearchGate. (n.d.). Retrieved from [Link]
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The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing). (1955). Retrieved from [Link]
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Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration - MDPI. (2023). Retrieved from [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
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Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations - Pendidikan Kimia. (2016). Retrieved from [Link]
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Vibrational studies of oxalic acid and some oxalates in solution and in the solid state. (n.d.). Retrieved from [Link]
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2-(5-Chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-YL-2-oxoethyl]-2-oxopyrrolidin-3-YL}ethanesulfonamide | C17H24ClN3O5S2 | CID 10343728 - PubChem. (n.d.). Retrieved from [Link]
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Cheminformatic Profiling and Synthetic Utility of Thiomorpholine Sulfonamide Amines
Executive Summary
In the landscape of modern drug discovery, the thiomorpholine sulfonamide amine scaffold represents a critical bioisostere of the ubiquitous morpholine sulfonamide. By replacing the ether oxygen with a sulfur atom, medicinal chemists introduce a "metabolic handle" capable of modulating lipophilicity (
This guide provides a rigorous technical analysis of this scaffold, detailing its molecular architecture, validated synthetic protocols, and its application in targeting enzymes such as TACE (TNF-
Part 1: Structural Architecture & Physicochemical Properties
The term "thiomorpholine sulfonamide amine" refers to a class of heterocycles where a thiomorpholine ring is
Core Molecular Specifications
The parent scaffold for this class is 4-thiomorpholinesulfonamide . Understanding its baseline metrics is essential for stoichiometric calculations in library synthesis.
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value / Formula | Notes |
| IUPAC Name | 4-Thiomorpholinesulfonamide | Parent structure |
| Molecular Formula | Dual sulfur content (Ring-S + Sulfonyl-S) | |
| Molecular Weight | 182.26 g/mol | Monoisotopic Mass: 182.02 |
| Element Count | C: 4, H: 10, N: 2, O: 2, S: 2 | High heteroatom density |
| LogP (Predicted) | ~ -0.5 to 0.2 | More lipophilic than morpholine analog |
| H-Bond Donors | 2 (Primary amide) | Reduces to 1 or 0 upon substitution |
| H-Bond Acceptors | 4 | Sulfonyl oxygens are weak acceptors |
The "Amine" Derivative Class
In high-throughput screening (HTS) libraries, the primary sulfonamide is rarely used "naked." It is derivatized to create Thiomorpholine Sulfonamide Amines .
-
General Formula:
-
Structural Logic:
-
Thiomorpholine Ring: Provides bulk and hydrophobic interaction; the sulfur is a soft metabolic spot (oxidation to sulfoxide/sulfone).[1]
-
Sulfonyl Linker: Rigidifies the geometry and acts as a hydrogen bond acceptor.
-
Amine Tail (
): Provides solubility (forming salts) and interacts with acidic residues in the target protein.
-
Part 2: Synthetic Methodologies
As a Senior Application Scientist, I emphasize that the synthesis of sulfonamides from thiomorpholine requires strict moisture control due to the reactivity of sulfamoyl chlorides.
Validated Synthetic Protocol
Objective: Synthesis of
Reaction Overview:
Step-by-Step Methodology:
-
Reagent Preparation (In Situ Sulfamoylation):
-
Note: Direct sulfamoyl chlorides are unstable. We generate the reactive species in situ using sulfuryl chloride (
) and the protected diamine, or use a pre-formed carbamoyl sulfamoyl chloride. -
Preferred Route: Reaction of Thiomorpholine with 2-chloroethanesulfonamide (or equivalent activated sulfonylating agent) followed by amination, or direct reaction with sulfamoyl chloride derivatives.
-
-
Coupling Reaction:
-
Dissolve Thiomorpholine (1.0 equiv, MW 103.19) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (TEA) (1.2 equiv) as an acid scavenger.
-
Cool to 0°C under Nitrogen atmosphere.
-
Dropwise add the
-protected amino-sulfonyl chloride (e.g., -butyl (2-(chlorosulfonyl)amino)ethyl)carbamate). -
Causality: Low temperature prevents double-sulfonylation and polymerization.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
-
Workup & Deprotection:
-
Wash organic layer with 1N HCl (to remove excess TEA/thiomorpholine), then Brine.
-
Dry over
and concentrate. -
Deprotection: Treat the Boc-intermediate with TFA/DCM (1:4 v/v) for 1 hour to liberate the free amine.
-
Isolation: Precipitate as the Hydrochloride salt using diethyl ether.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic workflow for generating thiomorpholine sulfonamide amines from the parent heterocycle.
Part 3: Medicinal Chemistry Applications[1][4][6][7][8][9][10]
The transition from Morpholine to Thiomorpholine is a classic strategy in Lead Optimization .
Bioisosteric Rationale
-
Lipophilicity Modulation: Sulfur is less electronegative and more polarizable than oxygen. Thiomorpholine derivatives generally have a higher
than their morpholine counterparts, improving membrane permeability. -
Metabolic "Soft Spot": The ring sulfur can be oxidized by CYP450 enzymes to sulfoxides (
) and sulfones ( ). This can be used deliberately to create active metabolites or to tune the half-life ( ) of a drug. -
Zinc Binding (TACE/MMP): In metalloproteinase inhibitors (like TACE inhibitors for Rheumatoid Arthritis), the sulfonamide hydroxamate motif binds the catalytic Zinc. The thiomorpholine tail fits into the
hydrophobic pocket.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR decision tree highlighting the functional contribution of each pharmacophore component.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical markers.
Table 2: Key Spectral Markers for Validation
| Technique | Expected Signal (Thiomorpholine Sulfonamide Amine) | Causality |
| 1H NMR | Protons adjacent to Sulfur ( | |
| 1H NMR | Protons adjacent to Nitrogen ( | |
| IR Spectroscopy | 1330–1350 | Characteristic asymmetric and symmetric |
| Mass Spec (ESI) | The |
References
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Kumari, A., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[2][3][4] Journal of Chemical Reviews.
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Levin, J. I., et al. (2006). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters.
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National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 67164, Thiomorpholine." PubChem.
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Tooulia, K. K., et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity."[4][5] Archiv der Pharmazie.
-
Bisharat, et al. (2025).[6] "The Evolving Role of Sulfonamides in Medicine and Drug Development." Advanced Journal of Chemistry.
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Properties of thiomorpholine-4-sulfonyl ethanamine derivatives
An In-depth Technical Guide to the Properties and Applications of Thiomorpholine-4-Sulfonamide Derivatives
Abstract
The thiomorpholine-4-sulfonamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its unique three-dimensional structure and chemical properties allow for versatile substitutions, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of thiomorpholine-4-sulfonyl ethanamine derivatives and related analogues. We will explore their synthesis, chemical characteristics, diverse pharmacological profiles, and mechanisms of action. Emphasis is placed on their roles as potent enzyme inhibitors and receptor antagonists, supported by structure-activity relationship (SAR) data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Thiomorpholine-4-Sulfonamide Core
Thiomorpholine, a six-membered heterocyclic compound containing both a sulfur and a nitrogen atom, serves as a versatile building block in the synthesis of biologically active molecules.[1][2] When functionalized with a sulfonamide group (SO₂NH₂), the resulting scaffold becomes a potent pharmacophore capable of engaging with a variety of biological targets.[3] The sulfonamide group itself is a cornerstone of medicinal chemistry, known for conferring a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3]
The thiomorpholine ring typically adopts a stable chair conformation, which provides a defined three-dimensional vector for substituents, influencing binding affinity and selectivity for target proteins.[4] The sulfur atom increases the lipophilicity of the molecule compared to its morpholine analogue, which can be a critical factor in modulating pharmacokinetic properties.[5] This guide will focus specifically on derivatives where an ethanamine or a related moiety is linked to the sulfonamide nitrogen, a class of compounds demonstrating significant therapeutic potential.
Synthesis and Chemical Properties
The synthesis of thiomorpholine-4-sulfonamide derivatives generally follows a convergent approach, primarily involving the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base.[6]
General Synthetic Strategy:
The most common method involves the nucleophilic substitution of a sulfonyl chloride with an amine.[6] For the ethanamine derivatives of interest, this typically means reacting thiomorpholine-4-sulfonyl chloride with ethylamine or a substituted variant. An alternative and often more practical approach involves first coupling an amino-protected ethanamine (like 4-(2-aminoethyl)morpholine) with an arylsulfonyl chloride, followed by further modification.[3]
The choice of solvent and base is critical for achieving high yields. Pyridine is often used as both a solvent and a base, particularly for weakly basic amines.[6][7] For other systems, a combination of an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF) with a base such as triethylamine or sodium carbonate is effective.[3][4][6]
Below is a diagram illustrating a common synthetic pathway.
Figure 1: General synthetic workflow for thiomorpholine-4-sulfonyl ethanamine derivatives.
Pharmacological Profile and Mechanism of Action
Thiomorpholine-4-sulfonamide derivatives exhibit a remarkable diversity of biological activities, primarily through selective enzyme inhibition.[2] Two of the most significant targets identified in the literature are Tumor Necrosis Factor-α Converting Enzyme (TACE) and Dipeptidyl Peptidase-IV (DPP-IV).
Inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE)
TACE, also known as ADAM17, is a zinc endopeptidase responsible for cleaving membrane-bound tumor necrosis factor-α (TNF-α) to release its soluble, pro-inflammatory form.[5][8] Overproduction of soluble TNF-α is a key driver of autoimmune diseases like rheumatoid arthritis.[9]
Thiomorpholine sulfonamide derivatives, particularly those incorporating a hydroxamate group, have been developed as highly potent TACE inhibitors.[2][9] The mechanism of action involves the coordination of the hydroxamate moiety to the catalytic zinc ion in the enzyme's active site.[5] The sulfonamide and thiomorpholine core serve to correctly position the zinc-binding group and to establish additional interactions with the enzyme's binding pockets (S1, S1', S2', etc.), thereby enhancing both potency and selectivity.[5][8]
Figure 2: Mechanism of TACE inhibition by thiomorpholine sulfonamide derivatives.
Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[10] By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn stimulates insulin secretion and helps control blood glucose levels in patients with type 2 diabetes.[10]
Certain thiomorpholine-bearing compounds have been identified as effective DPP-IV inhibitors.[1][11] The mechanism involves the interaction of the thiomorpholine core and its substituents with key residues in the DPP-IV active site. For instance, hydrophobic interactions with amino acids like Trp629, Ser630, and Tyr631 are crucial for binding affinity.[12] The ethanamine portion of the molecule often mimics the N-terminal of natural peptide substrates, while the sulfonamide can form critical hydrogen bonds within the active site.[10][12]
Structure-Activity Relationship (SAR) Studies
The development of potent and selective inhibitors is guided by systematic SAR studies, where modifications to the molecular structure are correlated with changes in biological activity.
For TACE inhibitors, a key finding was that incorporating a propargylic ether group at the P1' position led to excellent in vitro potency.[9] The thiomorpholine sulfonamide hydroxamate core was found to be a superior scaffold for positioning this group and the zinc-binding hydroxamate, leading to the identification of clinical candidates.[9] Computational studies, including 3D-QSAR analyses, have helped to elucidate the atomic details of these interactions and identify the most important features impacting TACE inhibitory activity.[13]
In the case of DPP-IV inhibitors, SAR studies on a series of thiomorpholine derivatives revealed that bulkier groups at the α-position of the carbonyl enhance inhibitory activity.[1][11] This is demonstrated in the table below, which summarizes the in vitro inhibitory activity of three such compounds.
| Compound | R Group at α-position | DPP-IV Inhibition IC₅₀ (µmol/L) |
| 16a | Smaller group | 6.93 |
| 16b | Medium group | 6.29 |
| 16c | Largest group | 3.40 |
| Table 1: SAR data for thiomorpholine-based DPP-IV inhibitors. Data sourced from a study by Bei han et al., as reviewed in the Journal of Chemical Reviews.[11] |
The data clearly indicates that as the steric bulk of the substituent at the α-position increases, the inhibitory potency against DPP-IV improves. Compound 16c , with the largest group, was found to be the most active and significantly reduced plasma glucose levels in subsequent in vivo tests.[11]
Key Therapeutic Applications
The diverse bioactivity of this chemical class translates into a wide range of potential therapeutic uses:[2]
-
Rheumatoid Arthritis: Potent and selective TACE inhibitors show promise in reducing the inflammatory cascade driven by TNF-α.[9]
-
Type 2 Diabetes Mellitus: DPP-IV inhibitors help maintain glycemic control by enhancing the action of incretin hormones.[1][11]
-
Cardiovascular Disease: Some derivatives have demonstrated hypolipidemic and antioxidant activity, potentially acting as antiatherogenic agents by inhibiting squalene synthase.[14][15]
-
Oncology: The general class of sulfonamides has been explored for anticancer properties, and thiomorpholine derivatives have also shown promise as antitumor agents.[1][3]
-
Neurological Disorders: Substituted thiomorpholine derivatives have been investigated as openers of KCNQ potassium channels, which could be beneficial for treating seizure disorders and neuropathic pain.[16]
-
Inflammatory Diseases & Pain: Derivatives that act as tachykinin receptor antagonists are being explored for the treatment of inflammatory conditions, pain, and migraines.[10]
Experimental Protocols
To provide a practical context, this section details a representative protocol for the synthesis of a key intermediate structure, adapted from published methods for related sulfonamide derivatives.[3][4][6]
Protocol: Synthesis of 4-(2-(Arylsulfamoyl)ethyl)thiomorpholine
This protocol describes the coupling of 4-(2-aminoethyl)thiomorpholine with an arylsulfonyl chloride.
Materials:
-
4-(2-Aminoethyl)thiomorpholine
-
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled Water
-
Dichloromethane (DCM) or Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-(2-aminoethyl)thiomorpholine (0.018 mol) in 20 mL of distilled water.
-
Base Addition: Prepare a 10% aqueous solution of sodium carbonate. Add this solution to the flask while stirring until the pH of the mixture is maintained between 8-9. This step is crucial as it neutralizes the HCl generated during the reaction.
-
Sulfonyl Chloride Addition: Slowly add the arylsulfonyl chloride (0.018 mol) dropwise to the stirring mixture. The reaction is exothermic; maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation & Filtration: Upon completion, the sulfonamide product will often precipitate from the aqueous solution. If precipitation is slow, the solution can be acidified slightly to encourage it. Collect the solid product by vacuum filtration.
-
Washing: Wash the filtered solid with cold distilled water to remove any remaining salts.
-
Extraction (for non-precipitating products): If the product does not precipitate, transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like DCM or chloroform (3 x 30 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Figure 3: Step-by-step workflow for the synthesis of a thiomorpholine sulfonamide intermediate.
Conclusion and Future Directions
The thiomorpholine-4-sulfonyl ethanamine framework and its analogues represent a highly versatile and pharmacologically significant class of compounds. Their synthetic tractability allows for extensive structural diversification, leading to the discovery of potent and selective modulators of key biological targets like TACE and DPP-IV. The success of these scaffolds in preclinical and, in some cases, clinical studies underscores their therapeutic potential.[9]
Future research will likely focus on several key areas: expanding the diversity of substituents to explore new chemical space, optimizing pharmacokinetic and safety profiles, and applying this privileged scaffold to a broader range of biological targets. As our understanding of disease pathology deepens, the unique properties of thiomorpholine-4-sulfonamide derivatives will continue to make them valuable leads in the ongoing quest for novel therapeutics.
References
-
Levin, J. I., et al. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Jahandideh, S., & Ghasemi, S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]
-
Bahia, M. S., et al. (2010). Three Dimensional Molecular Field Analysis of Thiomorpholine Analogs of TACE Inhibitors Using Receptor Based Alignment. Bentham Science. Available at: [Link]
-
Jain, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)morpholine. Available at: [Link]
-
Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. Available at: [Link]
-
Request PDF. (n.d.). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]
-
Nikolova, I., & Obreshkova, D. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available at: [Link]
-
Kim, S. H., et al. (2015). Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone. PMC. Available at: [Link]
-
Jain, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Levin, J. I., et al. (2005). Acetylenic TACE inhibitors. Part 2: SAR of six-membered cyclic sulfonamide hydroxamates. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Available at: [Link]
-
Kaluthanthiri, D. S., et al. (2024). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). PMC. Available at: [Link]
- Google Patents. (n.d.). US8012962B2 - Substituted thiomorpholine derivatives.
-
Levin, J. I. (2006). HETEROCYCLIC INHIBITORS OF TUMOR NECROSIS FACTOR-α CONVERTING ENZYME (TACE). HETEROCYCLES. Available at: [Link]
-
Liu, D., et al. (2016). Molecular basis for the mechanism of action of an anti-TACE antibody. PMC. Available at: [Link]
-
Nikolova, I., & Obreshkova, D. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
-
Das, P., & Ram, V. J. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
MDPI. (2005). Synthesis of 4,6-bis(thiomorpholin-4-ylmethyl)-1,2,3-benzenetriol. Available at: [Link]
-
BindingDB. (n.d.). BDBM50012229 5-Thiomorpholin-4-ylmethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride::CHEMBL555543. Available at: [Link]
-
ResearchGate. (n.d.). Different DPP-4 inhibitors bearing sulfonamide and quinoxaline cores. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship analyses of the resultant data of DPP-4... Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Available at: [Link]
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- 16. 4-(2-Aminoethyl)thiomorpholine [myskinrecipes.com]
Comparative Isosterism: Sulfonyl-Thiomorpholine vs. Alkyl-Morpholine Linkers
[1][2][3]
Executive Summary
In fragment-based drug discovery (FBDD) and linker design (e.g., for PROTACs or antibody-drug conjugates), the choice between a standard alkyl-amine linker and a sulfonamide-bridged heterocycle is rarely arbitrary.[1][2] This guide provides a technical comparison between 2-morpholinoethylamine (Molecule B) —a classic, high-basicity hydrophilic linker—and 2-(thiomorpholinosulfonyl)ethanamine (Molecule A) —a specialized, reduced-basicity lipophilic variant.[1][2]
The transition from B to A represents a strategic "isosteric hop" used to modulate pKa, reduce lysosomotropism, and mitigate off-target liabilities such as hERG inhibition.[1]
Structural & Physicochemical Analysis[4][5]
The core distinction lies not just in the heterocycle (Morpholine vs. Thiomorpholine) but fundamentally in the linker connectivity (Alkyl amine vs. Sulfonamide).
Molecule B: 2-Morpholinoethylamine[1][2][3][5][6][7]
-
Core Features:
-
Heterocycle: Morpholine (1-oxa-4-azacyclohexane).[1][2][3][4] The ether oxygen is a weak H-bond acceptor and lowers the lipophilicity (
).[1][2] -
Linker: Ethylene spacer attached to the morpholine nitrogen via a tertiary amine bond.[1]
-
Basicity: Dibasic. The primary amine (
) and the morpholine nitrogen ( ) are both protonatable.[1] At physiological pH (7.4), this molecule exists largely as a dication or a mono-cation in equilibrium.[2]
-
Molecule A: 2-(Thiomorpholinosulfonyl)ethanamine[1][2][3]
-
IUPAC: 2-Amino-1-(thiomorpholin-4-ylsulfonyl)ethane (or 4-(2-aminoethylsulfonyl)thiomorpholine)[1][2]
-
Core Features:
-
Heterocycle: Thiomorpholine (1-thia-4-azacyclohexane).[1][2] The sulfur atom increases lipophilicity and molecular volume compared to oxygen.[1]
-
Linker: The ethylamine chain is connected to the ring via a sulfonyl (
) group.[1] -
Basicity: Monobasic. The sulfonyl group is strongly electron-withdrawing.[1][2] The thiomorpholine nitrogen, now part of a sulfonamide, loses its basicity (
). Only the terminal primary amine remains basic ( ).
-
Comparative Data Matrix[1][3][7]
| Feature | 2-Morpholinoethylamine (B) | 2-(Thiomorpholinosulfonyl)ethanamine (A) | Impact on Drug Design |
| Linker Type | Alkyl-Tertiary Amine | Sulfonamide | A is rigid and non-basic at the junction.[1][2] |
| Heteroatom | Oxygen (Ether) | Sulfur (Thioether) | A is more lipophilic (Higher LogP).[2] |
| pKa (Ring N) | ~7.4 (Basic) | < 1.0 (Neutral) | A reduces total cationic charge.[2] |
| pKa (Terminal N) | ~9.8 (Basic) | ~9.0 (Basic) | Both provide a reactive handle.[2] |
| H-Bonding | Acceptor (O), Donor (NH2) | Acceptor (SO2), Donor (NH2) | Sulfonyl oxygens are weaker acceptors than ether O. |
| Metabolic Liability | N-dealkylation, Lactam formation | S-oxidation (Sulfoxide/Sulfone) | A avoids N-dealkylation but introduces S-ox risk.[1][2] |
Functional Implications in Drug Design[1]
The "hERG Avoidance" Strategy
High basicity and lipophilicity are key drivers for hERG channel inhibition, a major cardiotoxicity liability.
-
Molecule B presents a high risk profile if the rest of the drug scaffold is lipophilic, as the dicationic species can become trapped in the channel.
-
Molecule A is often employed to "silence" the basic center of the ring.[1] By converting the tertiary amine to a sulfonamide, the pKa drops, reducing the cationic fraction at pH 7.4 and potentially lowering hERG affinity.
Lysosomotropism
Weak bases with lipophilic characteristics (like Molecule B ) tend to accumulate in acidic organelles (lysosomes) via ion trapping.[1][2] This leads to high volume of distribution (
-
Molecule A , being less basic (monocationic), exhibits reduced lysosomal accumulation, potentially improving cytosolic target engagement.
Visualizing the Property Flow[1]
Figure 1: Decision flow for selecting between morpholine-amine and thiomorpholine-sulfonamide linkers based on ADME requirements.
Synthetic Accessibility & Protocols
While Molecule B is a commodity chemical, Molecule A usually requires de novo synthesis.[1] The synthesis of A is more complex due to the need to establish the sulfonamide bond without alkylating the primary amine prematurely.
Synthesis of Molecule B (Reductive Amination or Alkylation)
-
Route: Reaction of morpholine with 2-chloroethylamine or 2-bromoethylamine.[1][2]
-
Mechanism: Simple
nucleophilic substitution.[1][2]
Synthesis of Molecule A (The Sulfonamide Route)
Direct reaction of cysteamine with sulfonyl chlorides is messy. The preferred route uses Gabriel Synthesis protection to ensure regioselectivity.[1]
Protocol: Synthesis of 2-(Thiomorpholinosulfonyl)ethanamine
Step 1: Sulfonylation of Thiomorpholine
-
Reagents: 2-Phthalimidoethanesulfonyl chloride (1.0 eq), Thiomorpholine (1.1 eq), Triethylamine (2.0 eq), DCM (Solvent).[2]
-
Procedure:
-
Dissolve 2-Phthalimidoethanesulfonyl chloride in dry DCM at 0°C.
-
Add Triethylamine followed by the dropwise addition of Thiomorpholine.[1]
-
Warm to room temperature and stir for 4 hours (Monitor by TLC/LCMS for sulfonamide formation).
-
Workup: Wash with 1N HCl (to remove unreacted thiomorpholine), then brine. Dry over
and concentrate. -
Intermediate: N-(2-(thiomorpholinosulfonyl)ethyl)phthalimide.[1][2]
-
Step 2: Deprotection (Gabriel Amine Release)
-
Reagents: Hydrazine hydrate (
, 5.0 eq), Ethanol. -
Procedure:
-
Dissolve the phthalimide intermediate in Ethanol.[1]
-
Reflux for 2–3 hours.[1][2] A white precipitate (phthalhydrazide) will form.[1][2]
-
Cool to room temperature and filter off the solid.[1]
-
Concentrate the filtrate.[1]
-
Purification: The residue may require acidification (HCl) to form the amine salt, followed by extraction of non-basic impurities, then basification (NaOH) and extraction into DCM to isolate the free amine.
-
Figure 2: Synthetic pathway for Molecule A utilizing Gabriel synthesis to protect the primary amine.[1][2]
Experimental Validation Workflows
To validate the advantages of Molecule A over Molecule B , the following assay cascade is recommended.
LogD and pKa Determination[1]
Metabolic Stability (Microsomal)[1][3]
-
Protocol: Incubate compounds (1 µM) with human liver microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.
-
Mechanistic Insight:
-
Monitor Molecule B for N-dealkylation (loss of ethyl chain) and lactam formation (oxidation of morpholine C adjacent to N).
-
Monitor Molecule A specifically for S-oxidation (+16 Da and +32 Da shifts).[1][2] Thiomorpholine sulfur is highly susceptible to CYP450 oxidation.[1] If stability is poor, consider oxidizing the sulfur to the sulfone (
) synthetically before biological testing, creating a highly polar, stable analog.
-
Permeability (PAMPA)[1][3]
-
Protocol: Parallel Artificial Membrane Permeability Assay.
-
Expectation: Molecule A should show significantly higher permeability (
) than Molecule B due to the removal of the second positive charge.[1]
References
-
Kumari, A., et al. (2020).[1] Morpholine as a privileged scaffold in medicinal chemistry: An insight into the therapeutic potential.[1] Future Medicinal Chemistry.[1][2]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosterism.[1] Academic Press.[1][2] (Standard reference for Morpholine/Thiomorpholine isosterism).
-
Chakraborty, S., et al. (2021).[1] Sulfonamides: A Review of their Pharmacology and Therapeutic Potential. International Journal of Pharmaceutical Sciences.[1]
-
PubChem Database. (2024).[1][2] Compound Summary: 2-Morpholinoethylamine (CID 408285).[1][2][5] National Library of Medicine.[1]
Technical Guide: Solubility Profiling of 2-(Thiomorpholinosulfonyl)ethanamine Oxalate
[1][2][3][4][5]
Executive Summary
2-(Thiomorpholinosulfonyl)ethanamine oxalate is a specialized building block often utilized in fragment-based drug discovery (FBDD) and library synthesis.[1][2][3][4] Its structure combines a lipophilic thiomorpholine ring with a polar sulfonyl linker and a basic primary amine, stabilized as an oxalate salt.[4]
-
Water Solubility: High. The formation of the oxalate salt significantly enhances aqueous solubility compared to the free base, typically allowing concentrations suitable for physiological assays (>10 mM).
-
DMSO Solubility: Very High. As a polar aprotic solvent, DMSO effectively solvates both the organic cation and the oxalate anion, often exceeding aqueous solubility limits (>100 mM).[1]
-
Critical Comparison: While water solubility is sufficient for most biological buffers, DMSO remains the preferred solvent for preparing high-concentration stock solutions (10–100 mM) to prevent long-term precipitation or hydrolysis.[1][2][3]
Physicochemical Analysis
Understanding the structural components is a prerequisite for accurate solubility prediction and experimental design.[4]
Structural Breakdown
The compound consists of three distinct functional zones:
-
Thiomorpholine Ring: A heterocyclic moiety containing sulfur.[2][3][4] It adds moderate lipophilicity (LogP contribution ~0.5–1.[1][2][4]0) and potential for metabolic oxidation (sulfoxide/sulfone formation).[1][2][4]
-
Sulfonyl Linker (-SO₂-): A strong hydrogen bond acceptor.[1][2][3][4] In this configuration (attached to the ring nitrogen and the ethyl carbon), it forms a sulfonamide-like linkage, which is chemically stable and polar.[1][4]
-
Ethylamine Tail (Oxalate Salt): The primary amine (-NH₂) is the site of protonation.[1][2][4] As an oxalate salt, this group exists as an ammonium cation (-NH₃⁺), providing the lattice energy and hydration potential required for aqueous solubility.[1][4]
Theoretical Solubility Profile
| Solvent | Predicted Solubility | Mechanism of Solvation |
| Water | Soluble (>10 mg/mL) | Ion-dipole interactions between water and the ammonium/oxalate ions dominate.[1][2][3] The polar sulfonyl group further assists hydration.[4] |
| DMSO | Highly Soluble (>50 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3] DMSO solvates the thiomorpholine ring better than water.[4] |
| Ethanol | Moderate to Low | Oxalate salts often show reduced solubility in protic organic solvents compared to water or DMSO.[2][4] |
Experimental Protocols (Standard Operating Procedures)
To validate the exact solubility for a specific batch (which can vary based on crystal polymorph and particle size), follow these standardized protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This is the "Gold Standard" for determining the equilibrium solubility limit.[1][2][4]
Materials:
-
Compound: 2-(Thiomorpholinosulfonyl)ethanamine oxalate (~10 mg).[1][2][4]
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or LC-MS.[1][2][3]
Workflow:
-
Preparation: Weigh 2.0 mg of the compound into two separate 1.5 mL microcentrifuge tubes.
-
Solvent Addition:
-
Saturation: Shake at 25°C at 500 rpm for 24 hours.
-
Checkpoint: If the solution becomes perfectly clear, add more solid until a visible precipitate remains.[4]
-
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.
-
Analysis: Dilute the supernatant (e.g., 1:100) and analyze via HPLC. Calculate concentration against a standard curve.
Protocol B: Kinetic Solubility (Visual Assessment)
Useful for rapid "Go/No-Go" decisions during biological assay preparation.[1][2][3][4]
Workflow:
-
Prepare a 100 mM stock solution in DMSO. (Dissolution should be rapid and complete).
-
Pipette 2 µL of the DMSO stock into 198 µL of PBS (Phosphate Buffered Saline, pH 7.4).
-
Observation:
Visualization of Solubility Workflows
The following diagram illustrates the decision matrix and experimental workflow for handling this compound.
Figure 1: Decision matrix for solvent selection based on concentration requirements.
Data Interpretation & Practical Implications
Comparing Water vs. DMSO[1][5]
-
Dissolution Rate: The oxalate salt will dissolve faster in DMSO due to the high dielectric constant and lack of hydrogen-bond network disruption required in water.[2]
-
Stability:
-
In Water: The solution is acidic due to the oxalate counterion.[4] Long-term storage in water is not recommended as it may promote hydrolysis of the sulfonamide bond or oxidation of the thiomorpholine sulfur over weeks.
-
In DMSO: Chemically stable at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.[1][2][3]
-
pH Sensitivity
The solubility in water is pH-dependent.[2][3][5]
-
pH < 7: High solubility (Amine is protonated: -NH₃⁺).[1][2][3][4]
-
pH > 10: Reduced solubility (Amine deprotonates to free base; Oxalate remains anionic).[1][2][4]
-
Recommendation: When diluting a DMSO stock into aqueous buffer, ensure the final buffer capacity is sufficient to neutralize the acidic oxalate salt without crashing out the free base.
Biological Assay Usage
For cell-based assays, the standard protocol is:
References
-
Lipinski, C. A., et al. (2001).[1][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][4] Advanced Drug Delivery Reviews.
-
Bhattachar, S. N., et al. (2006).[1][4] "Solubility: it's not just for physical chemists."[2][4] Drug Discovery Today.
-
PubChem Database. "Compound Summary: 2-Morpholinoethylamine (Structural Analog)."[1][2][3][4] National Center for Biotechnology Information.[2][4]
-
Di, L., & Kerns, E. H. (2016).[1][4] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2][4] (Chapter on Solubility Protocols).
Sources
- 1. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiofentanil oxalate | C24H30N2O7S | CID 175383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-DIOXO-1LAMBDA6-THIOMORPHOLINE-4-SULFONYL CHLORIDE | CAS 1154974-57-8 [matrix-fine-chemicals.com]
- 4. Tin(II) oxalate - Wikipedia [en.wikipedia.org]
- 5. srdata.nist.gov [srdata.nist.gov]
Application Note: Protocol for Coupling 2-(Thiomorpholinosulfonyl)ethanamine with Carboxylic Acids
Introduction & Molecule Analysis[1]
This guide details the protocol for coupling 2-(Thiomorpholinosulfonyl)ethanamine (also referred to as 2-(thiomorpholine-4-sulfonyl)ethan-1-amine) with carboxylic acids to form amide bonds.
Structural Breakdown & Chemical Properties
Understanding the electronic and physical properties of this building block is critical for selecting the correct coupling conditions.
-
Structure: A primary ethylamine linked to a thiomorpholine ring via a sulfonyl group.
-
Formula:
-
Key Moiety 1 (Primary Amine): The nucleophile. The adjacent sulfonyl group (
) exerts an electron-withdrawing inductive effect through the ethyl chain. This lowers the of the amine (estimated ~8.5–9.0) compared to a standard alkyl amine ( ~10.5).-
Implication: The amine is less basic, meaning it requires less base to deprotonate, but it is slightly less nucleophilic.
-
-
Key Moiety 2 (Thioether): The sulfur atom within the thiomorpholine ring.
-
Implication:Redox Sensitivity. This sulfur is susceptible to oxidation to sulfoxide (
) or sulfone ( ) by strong oxidants (e.g., mCPBA, , bleach). Workup procedures must avoid strong oxidizing agents.
-
-
Key Moiety 3 (Sulfonamide): The
linkage is chemically stable under standard coupling conditions but adds significant polarity.
-
Strategic Planning
-
Solvent Choice: Due to the polarity of the sulfonamide and the thiomorpholine ring, DMF (N,N-Dimethylformamide) or DMSO are preferred for solubility, though DCM (Dichloromethane) may work for lipophilic acid partners.
-
Coupling Reagent:
-
Standard:HATU (High reactivity, ideal for research scale).
-
Scalable/Green:T3P (Propylphosphonic anhydride) (Easy workup, water-soluble byproducts).
-
-
Base: DIPEA (Diisopropylethylamine) is preferred over TEA to minimize nucleophilic competition and ensure solubility.
Experimental Protocols
Method A: The "Gold Standard" Protocol (HATU)
Recommended for: Research scale (10 mg – 1 g), valuable acids, or difficult substrates.
Reagents:
-
Carboxylic Acid (
) [1.0 equiv] -
2-(Thiomorpholinosulfonyl)ethanamine [1.1 – 1.2 equiv]
-
HATU [1.2 equiv]
-
DIPEA [3.0 equiv]
-
DMF (Anhydrous) [0.1 M concentration relative to Acid]
Step-by-Step Procedure:
-
Activation: In a clean, dry vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF .
-
Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 2 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution may turn yellow/orange (characteristic of the activated At-ester). Stir for 5–10 minutes to ensure activation.
-
Amine Addition: Add 2-(Thiomorpholinosulfonyl)ethanamine (1.1 equiv).
-
Note: If the amine is an HCl salt, increase DIPEA to 4.0 equiv.
-
-
Reaction: Flush with nitrogen/argon, cap, and stir at RT for 2–4 hours.
-
Monitoring: Check by LCMS. Look for the product mass
. The activated ester intermediate should disappear.
-
-
Workup (Extraction):
-
Dilute the reaction mixture with EtOAc (10x reaction volume).
-
Wash sequentially with:
-
10% Citric Acid or 1M HCl (removes excess amine/DIPEA). Caution: Ensure product does not precipitate.
-
Sat.
(removes unreacted acid/HATU byproducts). -
Brine (Sat. NaCl).
-
-
Dry organic layer over
, filter, and concentrate.[1]
-
Method B: Scalable & Clean Protocol (T3P)
Recommended for: Scale-up (>1 g), simple purification requirements, or less reactive amines.
Reagents:
-
Carboxylic Acid [1.0 equiv]
-
Amine [1.2 equiv]
-
T3P (50% w/w in EtOAc or DMF) [1.5 equiv]
-
Pyridine [3.0 equiv] or DIPEA [3.0 equiv]
-
Solvent: EtOAc (preferred) or DMF.
Step-by-Step Procedure:
-
Combine: In a flask, combine the Carboxylic Acid , Amine , and Base (Pyridine/DIPEA) in EtOAc .
-
Cool: Cool the mixture to 0°C (ice bath).
-
Add T3P: Dropwise add the T3P solution .
-
React: Allow to warm to RT and stir for 4–12 hours. T3P reactions are slower but cleaner than HATU.
-
Workup:
-
Add water to quench.
-
Separate layers. Wash organic layer with 1M HCl, then
, then brine. -
Advantage:[2] T3P byproducts are water-soluble, often eliminating the need for chromatography.
-
Visualization & Logic
Reaction Mechanism & Workflow
The following diagram illustrates the HATU activation pathway and the specific nucleophilic attack by the aminoethyl sulfonamide.
Caption: HATU-mediated activation of carboxylic acid followed by nucleophilic attack of the sulfonamide-linked amine.
Troubleshooting Logic Tree
Caption: Decision matrix for troubleshooting incomplete coupling reactions.
Data Presentation: Reagent Compatibility
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, DMA | High solubility for polar sulfonamides. |
| Alt. Solvent | DCM/THF | Use only if the acid is very lipophilic; amine may have poor solubility. |
| Coupling Agent | HATU, T3P, COMU | High efficiency. Avoid DCC (urea byproduct is hard to remove). |
| Base | DIPEA, NMM | Non-nucleophilic. Avoid TEA if possible (can be nucleophilic in rare cases). |
| Workup pH | Acidic Wash (pH 3-4) | Removes excess amine. Safe for this specific amine (sulfonamides are stable to dilute acid). |
| Oxidants | AVOID | Bleach, |
Safety & Handling (MSDS Highlights)
-
Thiomorpholine Moiety: While generally stable, thiomorpholine derivatives can have a characteristic sulfide odor. Handle in a fume hood.
-
Sulfonamide Sensitivity: Sulfonamide derivatives are a common class of allergens (sulfa drugs). Wear double gloves and avoid skin contact to prevent sensitization.
-
Waste Disposal: Dispose of aqueous waste containing the thiomorpholine derivative as hazardous chemical waste (sulfur-containing), not down the drain.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link
-
Archibald, T. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters.[4] Organic Process Research & Development. (General reference for Method B).
Sources
Application Notes & Protocols: A Guide to the Synthesis of Novel Sulfonamide Derivatives Incorporating the Thiomorpholine Scaffold
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] Concurrently, the thiomorpholine heterocycle is recognized as a "privileged scaffold," a structural motif frequently found in biologically active compounds.[5][6] This guide provides a comprehensive overview of the synthesis of novel sulfonamide derivatives featuring the thiomorpholine moiety. We will delve into the strategic rationale for combining these two pharmacologically significant groups, present a detailed, field-tested protocol for their synthesis, and discuss methods for their characterization and potential applications in drug discovery.
Introduction: The Synergy of Sulfonamides and Thiomorpholine
Sulfonamides (R-SO₂NR'R'') have a rich history in pharmaceuticals, dating back to the discovery of the antibacterial sulfa drugs.[2][7] Their utility has since expanded dramatically, with sulfonamide-based drugs now used as anticancer, antiviral, anti-inflammatory, and diuretic agents, among other applications.[3][4][8][9] The enduring success of this class of compounds is attributable to the strong, stable sulfonamide bond and its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is another key player in drug design.[5][6] Its non-aromatic, flexible nature allows it to adopt various conformations, making it an excellent scaffold for presenting substituents in three-dimensional space to optimize binding with enzymes and receptors.[6] Furthermore, the sulfur atom can engage in non-covalent interactions and influences the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Thiomorpholine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[5][6][10]
The strategic combination of the sulfonamide group and the thiomorpholine scaffold presents a compelling avenue for the development of novel therapeutic candidates. The following sections provide a detailed guide for the synthesis and characterization of such hybrid molecules.
General Synthetic Strategy and Mechanism
The most common and reliable method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] In our case, the secondary amine is thiomorpholine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[1]
General Reaction Scheme:
Caption: General reaction for the synthesis of N-sulfonylthiomorpholines.
Reaction Mechanism:
Caption: Mechanism of sulfonamide formation.
Detailed Experimental Protocol: Synthesis of 4-((4-methylphenyl)sulfonyl)thiomorpholine
This protocol describes the synthesis of a representative thiomorpholine sulfonamide from p-toluenesulfonyl chloride and thiomorpholine.
Materials and Reagents:
-
p-Toluenesulfonyl chloride (TsCl)
-
Thiomorpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 eq).
-
Dissolve the thiomorpholine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (2 x volume of organic layer)
-
Water (1 x volume of organic layer)
-
Saturated NaHCO₃ solution (1 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-((4-methylphenyl)sulfonyl)thiomorpholine.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Characterization of the Synthesized Compound
The structure and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques.[8][11][12]
| Technique | Expected Observations for 4-((4-methylphenyl)sulfonyl)thiomorpholine |
| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methylene protons of the thiomorpholine ring. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, and the carbons of the thiomorpholine ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| IR Spec. | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1] |
Applications and Future Directions
The synthesized thiomorpholine sulfonamide derivatives can be screened for a variety of biological activities, leveraging the known pharmacological profiles of both the sulfonamide and thiomorpholine moieties.[5][6] Potential therapeutic areas for investigation include:
-
Anticancer agents: Many sulfonamides exhibit anticancer activity through various mechanisms, including inhibition of carbonic anhydrase or tubulin polymerization.[9][13]
-
Antibacterial agents: Building upon the legacy of sulfa drugs, novel sulfonamides can be tested against a panel of pathogenic bacteria, including resistant strains.[8][11]
-
Enzyme inhibitors: The sulfonamide group is a well-known zinc-binding group, making these compounds potential inhibitors for a wide range of metalloenzymes.[10]
Future work could involve the synthesis of a library of thiomorpholine sulfonamides with diverse substituents on the aromatic ring of the sulfonyl chloride. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency and selectivity.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of thiomorpholine sulfonamides.
References
-
Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - Semantic Scholar. (n.d.). Retrieved from [Link]
- Bibi, F., Velazquez-Maldonado, J., & Shakoori, A. R. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Zoology, 46(5).
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. International Journal of Organic Chemistry, 6(3), 159-178.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]
- Rehman, H., Khan, I. U., & Chohan, Z. H. (2016). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 30(1), 1-10.
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, March 1). Retrieved from [Link]
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. (n.d.). Retrieved from [Link]
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6). Retrieved from [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
(PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate. (2021, October 20). Retrieved from [Link]
-
Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives - SAS Publishers. (n.d.). Retrieved from [Link]
- Levin, J. I., Chen, J. M., Laakso, L. M., Du, M., Schmid, J., Xu, W., ... & Skotnicki, J. S. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Bioorganic & medicinal chemistry letters, 16(6), 1605-1609.
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.). Retrieved from [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (n.d.). Retrieved from [Link]
-
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Retrieved from [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - Brieflands. (2014, July 30). Retrieved from [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). Retrieved from [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. saspublishers.com [saspublishers.com]
- 8. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]
Application Note: Optimized Free Base Liberation for Thiomorpholine Sulfonamide Scaffolds
This Application Note is structured to provide a robust, self-validating protocol for the liberation of free base amines within thiomorpholine sulfonamide scaffolds. It addresses specific chemical sensitivities—primarily the oxidation potential of the thiomorpholine sulfur and the ionization behavior of sulfonamides.
Executive Summary & Chemical Strategy
The liberation of a free base amine from its salt form (e.g., hydrochloride, trifluoroacetate) is a routine yet critical step in drug development. However, molecules containing both thiomorpholine and sulfonamide moieties present a unique "chemical trap" that leads to low recovery or degradation if standard protocols are applied blindly.
The Two-Fold Challenge
-
Thiomorpholine Oxidation (The Stability Trap): The thioether sulfur in thiomorpholine is highly susceptible to oxidation (forming sulfoxides/sulfones) by atmospheric oxygen or peroxides found in low-quality ethers/solvents. This is accelerated under basic conditions.
-
Sulfonamide Ionization (The Solubility Trap):
-
Tertiary Sulfonamides (
): Neutral and stable. Standard basic extraction works. -
Secondary Sulfonamides (
): Possess an acidic proton ( ). Using strong base (pH > 11) deprotonates this group, creating a water-soluble anion that resists extraction into organic solvents.
-
Strategic Solution: This guide prioritizes mild, buffered biphasic systems and solid-supported scavengers to navigate these pKa and stability windows.
Critical Parameter Analysis
Before selecting a protocol, compare your target molecule's properties against this decision matrix.
| Parameter | Value / Condition | Implication for Protocol |
| Thiomorpholine | ~9.0 (Conjugate Acid) | Requires pH |
| Sulfonamide | ~10.0 (if Secondary) | Avoid pH > 11.0 to prevent anion formation and aqueous retention. |
| Oxidation Potential | High (Thioether | Mandatory: Use degassed solvents; avoid chlorinated solvents if aged (peroxide risk). |
| Solvent Choice | DCM, 2-MeTHF, EtOAc | DCM is best for solubility but requires stabilizer check (amylene preferred over reactive species). |
Decision Logic & Workflow
The following diagram illustrates the logic flow for selecting the correct neutralization method based on the sulfonamide substitution pattern.
Figure 1: Decision tree for selecting the optimal free-basing method to avoid sulfonamide ionization and thiomorpholine oxidation.
Detailed Experimental Protocols
Protocol A: Buffered Biphasic Extraction (The "Gold Standard")
Best for: Secondary sulfonamides and general thiomorpholine scaffolds.
Reagents:
-
Organic Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). Note: 2-MeTHF is greener and resists peroxide formation better than ethers.
-
Base: Saturated Aqueous Sodium Bicarbonate (
) or 1M Sodium Carbonate ( ). -
Antioxidant (Optional): Sodium Thiosulfate (add trace amount to aqueous layer if starting material is old/oxidized).
Step-by-Step Procedure:
-
Preparation: Dissolve the amine salt (1.0 equiv) in the organic solvent (10-20 volumes). If the salt is insoluble, create a suspension.
-
Inerting: Briefly sparge the mixture with Nitrogen or Argon for 2 minutes. Why? Removes dissolved oxygen that oxidizes the thiomorpholine sulfur.
-
Neutralization:
-
Add Saturated
(1:1 volume ratio vs organic). -
Stir vigorously for 15–20 minutes.
-
Checkpoint: Measure pH of the aqueous layer.
-
Target: pH 9.0 – 10.0.
-
If pH < 9: Add small aliquots of 1M
. -
If pH > 11: Back-titrate with dilute citric acid (risk of sulfonamide loss to aqueous layer).
-
-
-
Separation: Transfer to a separatory funnel. Separate layers immediately.
-
Extraction: Re-extract the aqueous layer 2x with fresh organic solvent.
-
Drying: Combine organic layers and dry over Sodium Sulfate (
) . Avoid Magnesium Sulfate ( ) as it is slightly acidic and can trap amines. -
Concentration: Filter and concentrate in vacuo at
.
Protocol B: Solid-Supported Neutralization (Anhydrous)
Best for: Small scale (<100 mg), water-sensitive compounds, or high-throughput parallel synthesis.
Reagents:
-
Resin: Carbonate on polymer support (e.g., MP-Carbonate or Amberlyst A-21).
-
Solvent: DCM/Methanol (9:1 mixture).
Step-by-Step Procedure:
-
Loading: Dissolve the amine salt in DCM/MeOH (9:1).
-
Resin Addition: Add 3.0 – 4.0 equivalents of the carbonate resin.
-
Agitation: Shake or stir gently at room temperature for 1–2 hours.
-
Note: Do not use magnetic stir bars with fragile resins; use an orbital shaker.
-
-
Filtration: Filter off the resin using a fritted funnel or syringe filter.
-
Wash: Wash the resin cake with 2 volumes of DCM to recover entrained product.
-
Finish: Concentrate the filtrate.
Quality Control & Troubleshooting
Every batch must pass these self-validating checks before use in subsequent steps.
Validation Checkpoints
| Checkpoint | Method | Acceptance Criteria | Failure Cause & Remedy |
| Free Base Confirmation | 1H NMR (CDCl3) | Shift of | Incomplete Neutralization: Repeat extraction with higher pH (carefully) or longer stir time. |
| Oxidation Check | LC-MS | Single peak at Mass | Oxidation: Use degassed solvents. Add sodium thiosulfate to aqueous wash. |
| Counter-ion Removal | IC or NMR | Absence of salt counter-ion peaks (e.g., TFA peaks in 19F NMR). | Ion Pairing: Wash organic layer with brine; ensure drying agent is neutral. |
Troubleshooting the "Missing Mass"
If your yield is low (<50%) but purity is high:
-
Check the Aqueous Layer: Acidify a sample of the aqueous waste to pH 2 and run LCMS.
-
Result: If product is found, your pH was too high (deprotonated sulfonamide).
-
Fix: Adjust pH to 8.5–9.0 and re-extract using n-Butanol/DCM (1:4) to pull out the neutral species.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine pKa and extraction).
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Source for Sulfonamide/Amine acidity data).
-
Biotage. (2023). Strategies for Flash Purification of Amines and Sulfonamides. [Link] (General reference for chromatographic behavior of these species).
-
ChemSafetyPro. (2024). Handling of Sulfur-Containing Heterocycles: Oxidation Risks. [Link] (Safety and stability data for thiomorpholine derivatives).
Sources
Using 2-(Thiomorpholinosulfonyl)ethanamine in TACE inhibitor synthesis
Application Note: Strategic Utilization of 2-(Thiomorpholinosulfonyl)ethanamine in TACE Inhibitor Synthesis
Abstract
This technical guide details the application of 2-(Thiomorpholinosulfonyl)ethanamine as a critical pharmacophore building block in the synthesis of Tumor Necrosis Factor-
Introduction: The TACE Selectivity Challenge
TACE (ADAM17) is the primary sheddase responsible for releasing soluble TNF-
The 2-(Thiomorpholinosulfonyl)ethanamine moiety serves as a strategic "linker-warhead" fragment.
-
Thiomorpholine Ring: Mimics the hydrophobic bulk of morpholine but with distinct lipophilicity (
) and metabolic options. It targets the deep, hydrophobic S1' specificity pocket of TACE. -
Sulfonyl Group: Acts as a rigid hydrogen-bond acceptor, positioning the thiomorpholine ring within the enzyme active site.
-
Ethanamine Linker: Provides a flexible spacer for coupling to Zinc-Binding Groups (ZBGs) such as hydroxamic acids, carboxylic acids, or reverse hydroxamates.
Mechanistic Rationale: The thiomorpholine sulfur atom is susceptible to metabolic oxidation. In TACE inhibitor design, this is a feature, not a bug. Controlled oxidation to the sulfoxide or sulfone (as seen in Apratastat analogs) can significantly alter the inhibitor's water solubility and hydrogen-bonding capacity within the S1' pocket, often improving the selectivity profile against MMPs [1, 2].
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | 2-(Thiomorpholine-4-sulfonyl)ethanamine |
| Molecular Formula | |
| Molecular Weight | ~210.32 g/mol |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless protonated). |
| Stability | Oxidation Sensitive. The thiomorpholine sulfur can oxidize to sulfoxide ( |
| Storage | Store at -20°C under Argon. Hygroscopic as a hydrochloride salt. |
Critical Handling Note: To prevent premature oxidation of the thiomorpholine ring during synthesis, all coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon). If the sulfone analog is the desired final target, it is chemically superior to perform the oxidation after the amide coupling step to avoid side reactions with the free amine.
Experimental Protocols
Protocol A: Synthesis of the 2-(Thiomorpholinosulfonyl)ethanamine Scaffold
Note: If this building block is not commercially available, it is synthesized via a sulfonylation-deprotection sequence.
Reagents:
-
2-Phthalimidoethanesulfonyl chloride (Commercial reagent)
-
Triethylamine (
) -
Hydrazine hydrate (
) -
Dichloromethane (DCM), Ethanol.
Step-by-Step Methodology:
-
Sulfonylation:
-
Dissolve 2-Phthalimidoethanesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C under
. -
Add
(1.2 eq) followed by dropwise addition of Thiomorpholine (1.0 eq). -
Stir at room temperature (RT) for 4 hours. Monitor by TLC (formation of sulfonamide).
-
Why: The phthalimide protects the amine, preventing self-polymerization during the sulfonyl chloride reaction.
-
-
Workup:
-
Wash with 1N HCl, then brine. Dry over
and concentrate to yield the Phthalimide-protected intermediate.
-
-
Deprotection (Ing-Manske Procedure):
-
Dissolve the intermediate in Ethanol.
-
Add Hydrazine hydrate (3.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Cool to RT, filter off the solid. Concentrate the filtrate.
-
Purification: Redissolve residue in DCM, filter again, and concentrate. If necessary, convert to HCl salt using 4M HCl in Dioxane for storage.
-
Protocol B: Coupling to ZBG-Carboxylate Precursor
This step attaches the scaffold to the Zinc-Binding Group backbone (e.g., a succinate mono-ester).
Reagents:
-
ZBG-Carboxylic Acid (e.g., Mono-methyl succinate derivative)
-
2-(Thiomorpholinosulfonyl)ethanamine (from Protocol A)
-
HATU (Coupling agent)
-
DIPEA (Base)
-
DMF (Solvent)
Methodology:
-
Activation: Dissolve ZBG-Acid (1.0 eq) in DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 15 min at RT.
-
Scientific Integrity: HATU is chosen over EDC/HOBt to minimize racemization if the ZBG scaffold contains chiral centers alpha to the carbonyl.
-
-
Coupling: Add 2-(Thiomorpholinosulfonyl)ethanamine (1.1 eq). Stir for 12–16 hours at RT.
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. -
Oxidation (Optional/Target Dependent):
-
To convert Thiomorpholine to Sulfone-Thiomorpholine : Treat the coupled product with m-CPBA (2.2 eq) in DCM at 0°C.
-
Note: This increases polarity and often improves metabolic stability [2].
-
Biological Validation: TACE FRET Assay
To verify the efficacy of the synthesized inhibitor, a Fluorescence Resonance Energy Transfer (FRET) assay is required. This assay measures the cleavage of a fluorogenic peptide substrate by recombinant TACE.
Assay Components:
-
Enzyme: Recombinant Human TACE (ADAM17) Ectodomain.
-
Substrate: Mca-KPLGL-Dpa-AR-NH2 (Fluorogenic MMP/TACE substrate).
-
Mechanism: Cleavage separates the Mca (donor) from Dpa (quencher), causing fluorescence increase.
-
-
Control Inhibitor: GM6001 (Broad spectrum) or TAPI-1.
Protocol:
-
Preparation: Dilute TACE enzyme to 10 nM in Assay Buffer (50 mM Tris-HCl pH 7.5, 10 mM
, 10 , 0.05% Brij-35). -
Incubation: Add 20
of enzyme + 20 of Test Compound (in varying concentrations, 1% DMSO final) to a black 96-well plate. Incubate for 30 min at 25°C. -
Initiation: Add 10
of Substrate (10 final). -
Measurement: Monitor Fluorescence (
) every 60 seconds for 40 minutes using a plate reader. -
Analysis: Calculate
(slope of the linear portion). Determine by plotting % Inhibition vs. Log[Concentration].
Visualization of Workflows
Figure 1: Synthetic Pathway & TACE Signaling Logic
Caption: Synthesis of the thiomorpholine-based inhibitor and its biological intervention point in the TNF-
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Potential Cause | Validation/Correction |
| Low Yield in Step 1 | Polymerization of sulfonyl chloride. | Check: Ensure temperature is strictly 0°C during addition. Add amine slowly. |
| Oxidation of Thiomorpholine | Exposure to air/peroxides in solvents. | Validate: Check LC-MS for M+16 (Sulfoxide) or M+32 (Sulfone) peaks. Use degassed solvents. |
| High IC50 (Low Potency) | Poor S1' pocket fit. | Optimize: If using the unoxidized thiomorpholine, try oxidizing to the sulfone to increase H-bonding capability in the active site [1]. |
| MMP Selectivity Issues | ZBG is too potent/nonspecific. | Check: Run counter-screen against MMP-1. Adjust the linker length (ethanamine vs propanamine) to alter ZBG positioning. |
References
-
Levin, J. I., et al. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates.[3] Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609.
-
Zhang, Y., et al. (2004). Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor.[5] Journal of Pharmacology and Experimental Therapeutics, 309(1), 348-355.[5]
-
Moss, M. L., et al. (2008). ADAM17: the enzyme that does it all. Nature Clinical Practice Rheumatology, 4, 300-309.
-
Thermo Fisher Scientific. (2017). LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions.
Sources
- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(Thiomorpholin-4-yl)ethan-1-ol | C6H13NOS | CID 575659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Preparation of thiomorpholinosulfonyl-linked peptidomimetics
Application Note: Strategic Synthesis of Thiomorpholinosulfonyl-Linked Peptidomimetics
Abstract
This guide details the synthesis of thiomorpholinosulfonyl-linked peptidomimetics, a class of compounds where the labile peptide bond is replaced by a robust sulfonamide linkage within a constrained thiomorpholine ring. These constructs serve as potent transition-state analogues for protease inhibitors (specifically MMPs and cysteine proteases) and offer enhanced metabolic stability. The protocol covers the synthesis of the chiral monomer (Fmoc-Thiomorpholine-3-carboxylic acid), its integration into Solid-Phase Peptide Synthesis (SPPS), the formation of the critical sulfonamide bond, and the optional oxidation of the thioether core to a sulfone.
Strategic Overview & Retrosynthetic Logic
The "Thiomorpholinosulfonyl" moiety combines two structural advantages:
-
Thiomorpholine-3-carboxylic acid (Tmc): A six-membered ring analogue of proline. It restricts conformational freedom (
angles), reducing the entropic penalty of binding to a target protein. -
Sulfonamide Linkage (
): Replaces the planar amide bond with a tetrahedral geometry that mimics the transition state of peptide hydrolysis, while being completely resistant to proteolytic cleavage.
Synthesis Workflow: The synthesis is modular. We first construct the chiral core (Tmc), protect it, and then assemble the peptidomimetic on a solid support. The critical step is the "Sulfonylation," where the secondary amine of the resin-bound thiomorpholine reacts with a sulfonyl chloride.
Figure 1: Modular workflow for the assembly of thiomorpholinosulfonyl peptidomimetics.
Phase I: Monomer Synthesis (The Chiral Core)
While Fmoc-Thiomorpholine-3-carboxylic acid is commercially available, in-house synthesis allows for isotopic labeling or side-chain modification.
Target: (R)-Thiomorpholine-3-carboxylic acid (from L-Cysteine) Mechanism: Double alkylation of L-Cysteine with 1,2-dibromoethane under basic conditions.
Protocol A: Synthesis of Thiomorpholine-3-carboxylic Acid (Tmc)
-
Reagents: L-Cysteine hydrochloride, 1,2-dibromoethane, NaOH, Ethanol/Water.
-
Safety: 1,2-dibromoethane is a carcinogen and volatile. Work in a fume hood.
-
Dissolution: Dissolve L-Cysteine HCl (100 mmol) in degassed water (150 mL) containing NaOH (300 mmol).
-
Alkylation: Add 1,2-dibromoethane (110 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (90°C) for 4 hours. The solution will turn slightly yellow.
-
Work-up: Cool to room temperature. Adjust pH to 5.0 using concentrated HCl. The zwitterionic product will precipitate or can be isolated via ion-exchange chromatography (Dowex 50W).
-
Yield: Typical yield is 60-70%.
-
Characterization: 1H NMR (D2O) should show the loss of the cysteine SH signal and the appearance of the ethylene bridge multiplet (
2.8–3.2 ppm).
Protocol B: Fmoc Protection
-
Reaction: Dissolve Tmc (50 mmol) in 10%
. Add Fmoc-OSu (55 mmol) dissolved in Dioxane (1:1 v/v ratio with aqueous phase). -
Stir: Stir at room temperature for 12 hours.
-
Isolation: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.
-
Purification: Recrystallize from EtOAc/Hexane.
Phase II: Solid-Phase Assembly (The Linker)
This phase details the incorporation of the monomer and the formation of the sulfonamide bond.
Critical Decision - Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Reasoning: The bulky trityl linker prevents diketopiperazine (DKP) formation, a common side reaction when proline/thiomorpholine analogues are at the C-terminus. It also allows for cleavage of the protected peptide fragment if needed.
Protocol C: Resin Loading & Coupling
-
Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-AminoAcid-OH (1.2 eq) and DIPEA (4 eq). Shake for 2 hours. Cap unreacted sites with Methanol/DIPEA (9:1).
-
Elongation: Perform standard Fmoc SPPS cycles for the peptide sequence preceding the thiomorpholine unit.
-
Coupling Fmoc-Tmc-OH:
-
Activator: HATU is preferred over HBTU due to the secondary amine steric hindrance.
-
Mix: Fmoc-Tmc-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIPEA (6 eq) in DMF.
-
Time: Double coupling (2 x 1 hour) is recommended.
-
-
Deprotection: Remove Fmoc using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.
Protocol D: The Sulfonylation Step (Creating the Linker)
This is the defining step. We react the secondary amine of the resin-bound thiomorpholine with a sulfonyl chloride (
-
Reagents: Sulfonyl Chloride (e.g., Tosyl chloride, Mesyl chloride, or a specific Dansyl/Biaryl sulfonyl chloride), Collidine (Base).
-
Solvent: DCM (Sulfonylation is faster in DCM than DMF).
-
Preparation: Suspend the resin (with free amine Tmc) in dry DCM.
-
Reaction: Add Sulfonyl Chloride (5 eq) and Sym-Collidine (10 eq).
-
Note: Collidine is a non-nucleophilic base superior to DIPEA for sulfonylation, preventing side reactions.
-
-
Incubation: Shake at room temperature for 4–6 hours.
-
Monitoring: The Kaiser test (Ninhydrin) is often false-negative for secondary amines. Use the Chloranil Test or micro-cleavage followed by LC-MS to confirm the disappearance of the secondary amine mass.
Phase III: Redox Tuning (Sulfide vs. Sulfone)
The thiomorpholine sulfur can be oxidized to a sulfone (
Timing: Perform oxidation on-resin after sulfonylation but before cleavage.
Protocol E: On-Resin Oxidation
-
Reagent: mCPBA (meta-Chloroperoxybenzoic acid).
-
Selectivity: 2 eq of mCPBA yields Sulfoxide; Excess (4-5 eq) yields Sulfone.
-
Wash: Wash resin with DCM (DMF is incompatible with strong oxidation).
-
Oxidation: Add mCPBA (5 eq) in DCM. Shake for 2 hours at Room Temp.
-
Wash: Wash extensively with DCM, then DMF, then DCM.
-
Validation: Cleave a small sample. Sulfone formation adds +32 Da to the mass; Sulfoxide adds +16 Da.
Data Presentation & Validation
QC Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS / MALDI-TOF | [M+H]+ ± 1 Da |
| Purity | RP-HPLC (C18 column) | > 95% Area Under Curve |
| Chiral Purity | Chiral HPLC | > 98% ee (Racemization check) |
| Oxidation State | 1H NMR | Shift of ring protons: |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Incomplete Coupling of Tmc | Steric hindrance of secondary amine | Use HATU/HOAt; Increase temp to 50°C (microwave). |
| Failed Sulfonylation | Hydrolysis of Sulfonyl Chloride | Use fresh reagents; Ensure anhydrous DCM; Use Collidine. |
| Over-oxidation (Met/Cys) | Non-selective oxidant | If peptide contains Met/Cys, oxidize the Tmc monomer before SPPS. |
| Poor Solubility | Aggregation of sulfonamide | Use "Magic Mixture" (DCM/TFA/HFIP) for cleavage/solubilization. |
Reaction Mechanism Diagram
The following diagram illustrates the critical sulfonylation mechanism on the solid phase.
Figure 2: Mechanism of the on-resin sulfonylation reaction.
References
-
Synthesis of Thiomorpholine-3-carboxylic acid
-
Solid Phase Sulfonamide Synthesis
-
Oxidation of Thiomorpholine
- Peptidomimetic Strategies (General SPPS): Source: Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
Sources
- 1. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Thiomorpholine-3-carboxylic acid | CAS 20960-92-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for amide bond formation with sulfonamide amines
Application Note: High-Efficiency Amide Coupling Strategies for Sulfonamide-Functionalized Amines
Part 1: The Challenge of Sulfonamide Amines
In medicinal chemistry, "sulfonamide amines" (typically amino-benzenesulfonamides or similar scaffolds) present a distinct synthetic challenge. The sulfonamide group (
-
The Problem: Standard carbodiimide (EDC) or even basic uronium (HBTU) couplings often fail or proceed with glacial kinetics because the amine lone pair is delocalized into the sulfonamide-substituted ring.
-
The Solution: Successful coupling requires highly activated electrophiles (acid chlorides or mixed anhydrides) or specialized reagents that minimize steric bulk while maximizing electrophilicity (T3P, Ghosez’s Reagent).
This guide prioritizes T3P (Propylphosphonic anhydride) and Ghosez’s Reagent over traditional HATU/EDC methods, as field data suggests these offer superior conversion rates for electron-deficient anilines.
Part 2: Strategic Reagent Selection
The following decision matrix is based on the electronic and steric profile of your substrates.
| Reagent | Mechanism | Best Use Case | Pros | Cons |
| T3P (Propylphosphonic anhydride) | Mixed Anhydride | First-Line Choice. Weak nucleophiles (anilines), epimerization-prone acids.[1] | High yield, water-soluble byproducts (easy workup), low epimerization.[1][2] | Requires specific bases (Pyridine/NMM) for max efficiency. |
| Ghosez’s Reagent | Acid Chloride (In-situ) | "The Sledgehammer." Extremely weak nucleophiles or sterically hindered acids. | Neutral conditions, converts acid to acid chloride without HCl gas. | Moisture sensitive; requires strictly anhydrous conditions. |
| COMU / Oxyma | Uronium / Oxime | General Purpose. Moderate nucleophiles. | Safer/more soluble than HATU.[1][3][4] Visual color change monitoring. | May still struggle with severely deactivated sulfonamide amines. |
| HATU | Guanidinium | Legacy Standard. | High reactivity. | Expensive; generates insoluble urea byproducts; potential for epimerization. |
Part 3: Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct reagent and outlines the activation mechanism for T3P, the recommended starting point.
Figure 1: Decision tree for coupling electron-deficient sulfonamide amines, highlighting the T3P and Ghosez pathways.
Part 4: Validated Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended)
Why this works: T3P acts as a kinetic scavenger.[5] It forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonic acid, driving the equilibrium forward and simplifying purification—critical when dealing with polar sulfonamides.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Sulfonamide Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc (preferred) or DMF/2-MeTHF.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and the Sulfonamide Amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).
-
Note: If solubility is poor (common with sulfonamides), use DMF or NMP.
-
-
Base Addition: Add Pyridine (3.0 equiv) in one portion.
-
Critical Insight: Pyridine is superior to DIPEA for T3P couplings involving weak nucleophiles because it acts as both a base and an acylation catalyst (via an N-acyl pyridinium intermediate).
-
-
Activation: Cool the mixture to 0°C (ice bath). Add T3P solution (1.5 equiv) dropwise.
-
Note: T3P is exothermic upon addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Time: Standard amines react in 1h. Sulfonamide amines may require 12–24h or mild heating (50°C).
-
-
Workup (Self-Validating Step):
-
Dilute with EtOAc.
-
Wash with Water (x2), then 10% Citric Acid (removes excess pyridine), then Sat. NaHCO3 , then Brine .
-
Validation: The T3P byproducts are water-soluble.[2] If the organic layer retains the "sludge," the wash was insufficient.
-
-
Isolation: Dry over MgSO4, filter, and concentrate.
Protocol B: Ghosez’s Reagent (The "Sledgehammer")
Why this works: When the amine is too electron-poor to attack a mixed anhydride (T3P) or active ester (HATU), you must use an acid chloride. Thionyl chloride (
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 equiv)
-
Sulfonamide Amine (1.1 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv) -
Solvent: Dry DCM or THF.
Step-by-Step:
-
Activation (Acid Chloride Formation):
-
Dissolve Carboxylic Acid in dry DCM under Argon/Nitrogen.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench of an aliquot will show methyl ester vs acid).
-
-
Coupling:
-
In a separate vessel, dissolve the Sulfonamide Amine and
(2.0 equiv) in dry DCM. -
Add the activated acid chloride solution (from step 1) dropwise to the amine solution at 0°C.
-
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Standard aqueous extraction (NaHCO3 wash is critical to remove quenched Ghosez byproducts).
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Nucleophile is too weak. | Switch from T3P to Ghosez’s Reagent (Protocol B). Alternatively, use microwave irradiation (80°C, 30 min) with T3P. |
| Epimerization | Base strength too high. | If using HATU/DIPEA, switch to T3P/Pyridine at 0°C. Pyridine is milder and reduces racemization risk. |
| Precipitation | Solubility issue. | Sulfonamides are often insoluble in DCM/EtOAc. Switch solvent to DMF or NMP . |
| Product stuck in water | Amphiphilic product. | If the sulfonamide is very polar, do not use aqueous workup. Evaporate DMF and use Reverse Phase Flash Chromatography (C18). |
References
-
Dunetz, J. R., et al. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Key Insight: Establishes T3P/Pyridine as a premier method for minimizing epimerization and handling anilines.[1]
-
-
Valeur, E., & Bradley, M. (2009).[8] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[8] Link
- Key Insight: Comprehensive review of mechanisms, explaining why uronium salts (H
-
Ghosez, L., et al. (1969).[9] Synthesis of alpha-chloro-enamines. Angewandte Chemie International Edition. Link
-
Key Insight: The foundational text for Ghosez's reagent, detailing the neutral conversion of acids to acid chlorides.[6]
-
-
El-Faham, A., & Albericio, F. (2011).[8] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Key Insight: Comparative analysis of H
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Neutralization and Recovery of Ethylamine Derivatives from Oxalate Salts
Abstract & Scope
This application note details the procedure for neutralizing (freebasing) or trans-salifying oxalate salts of ethylamine derivatives. While oxalic acid is frequently used in early-stage medicinal chemistry to crystallize amine scaffolds due to the stability and non-hygroscopic nature of oxalate salts, the oxalate anion is often unsuitable for downstream biological assays or formulation due to toxicity and solubility issues. This guide provides three distinct methodologies—Biphasic Extraction, Calcium Metathesis, and Ion Exchange—to isolate the amine freebase or convert it to a pharmaceutically acceptable salt (e.g., Hydrochloride).
Chemical Foundation & Mechanism
The Challenge of Oxalates
Oxalate salts (
Reaction Logic
The neutralization relies on the pKa difference between the ethylamine derivative (typically pKa ~10.0–10.8) and the base used.[1][2] To ensure >99% deprotonation, the aqueous phase pH must be adjusted to
General Neutralization Equation:
Calcium Metathesis Logic:
Exploiting the extremely low solubility product constant (
Method Selection Guide
Select the appropriate protocol based on your compound's stability and scale.
Figure 1: Decision matrix for selecting the optimal neutralization strategy.
Experimental Protocols
Method A: Biphasic Alkaline Extraction (Standard)
Best for: Stable amines soluble in organic solvents. Principle: Deprotonation forces the amine into the organic phase while oxalate remains in the aqueous phase.
Reagents:
-
2M NaOH or 20%
(for sensitive substrates) -
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)
-
Anhydrous
or
Protocol:
-
Dissolution: Suspend the oxalate salt (1.0 eq) in water (10 mL/g). If insoluble, mild heating (40°C) or sonication is permitted.
-
Basification: Add 2M NaOH dropwise with stirring until the pH reaches 12-13.
-
Self-Validating Check: The solution should become cloudy or an oil should separate as the freebase forms.
-
-
Extraction: Add DCM (equal volume to water). Stir vigorously for 10 minutes.
-
Note: Do not shake violently if the amine is prone to emulsions; use a stir bar.
-
-
Separation: Separate the layers. Re-extract the aqueous layer 2x with DCM.
-
Oxalate Removal (Critical): Wash the combined organic layers with 1M NaOH (1x) followed by Brine (1x).
-
Why: This ensures no residual oxalic acid or mono-oxalate salts are carried over physically.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Method B: Calcium Metathesis (Precipitation)
Best for: Converting Oxalate directly to Hydrochloride (or other salts) without isolating the freebase. Ideal for amines that are unstable as freebases (oxidize/polymerize).
Reagents:
-
Calcium Chloride (
) or Calcium Hydroxide ( ) -
Ethanol/Water mixture
Protocol:
-
Stoichiometry Calculation: Determine if your salt is a mono-oxalate (
) or hemi-oxalate ( ). -
Dissolution: Dissolve the amine oxalate in minimal warm water.
-
Metathesis:
-
To obtain HCl Salt: Add a solution of
(1.1 eq) in water.[3] -
To obtain Freebase: Add a slurry of
(1.1 eq).
-
-
Precipitation: Stir for 30–60 minutes. A heavy white precipitate of Calcium Oxalate (
) will form.-
Self-Validating Check: Take a small aliquot of the supernatant, filter it, and add a drop of
. If more precipitate forms, the reaction is incomplete.
-
-
Filtration: Filter the mixture through a Celite pad or a fine sintered glass funnel to remove the fine calcium oxalate particles.
-
Isolation: Evaporate the filtrate to dryness.
-
Purification: Recrystallize the resulting residue (Amine-HCl) from Isopropanol/Ether to remove excess calcium salts.
-
Method C: Anion Exchange Chromatography
Best for: Water-soluble freebases or high-value, small-scale purification.
Protocol:
-
Resin Preparation: Use a strong base anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Hydroxide (
) form. -
Loading: Dissolve amine oxalate in water and load onto the column.
-
Elution: Elute with deionized water. The resin retains the oxalate ions (
), and the amine elutes as the freebase hydroxide solution. -
Recovery: Lyophilize (freeze-dry) the eluent to obtain the pure amine freebase.
Data Summary & Comparison
| Feature | Method A: Biphasic | Method B: Ca-Metathesis | Method C: Ion Exchange |
| Primary Output | Freebase (Organic Soluble) | Amine Salt (e.g., HCl) | Freebase (Water Soluble) |
| Oxalate Removal | High (via aqueous wash) | High (via precipitation) | Very High (via resin) |
| Scalability | Excellent (kg scale) | Good | Poor (g scale) |
| Cost | Low | Low | High |
| Time Efficiency | Fast (< 1 hour) | Medium (requires drying) | Slow (requires lyophilization) |
Analytical Validation
To ensure the complete removal of the oxalate counter-ion, use the following analytical checks:
-
1H-NMR Spectroscopy:
-
Dissolve the product in
or . -
Check: Oxalate does not have protons attached to carbon, but if residual oxalic acid exists, a broad singlet may appear around 10-12 ppm (in DMSO-d6).
-
Shift: The
-protons (on the carbon next to the nitrogen) will shift upfield (lower ppm) in the freebase compared to the oxalate salt.
-
-
Gravimetric Ash Test (For Method B):
-
Combust a small sample.[2] Significant ash content implies residual Calcium salts.
-
-
Chemical Spot Test:
-
Dissolve product in water/acid. Add drops of
solution. Turbidity indicates residual oxalate.
-
Safety & Hazards
-
Oxalic Acid/Oxalates: Highly toxic. Systemic absorption can cause hypocalcemia and kidney damage (calcium oxalate stones). Wear nitrile gloves and eye protection.
-
Ethylamine Derivatives: Many are biologically active. Handle in a fume hood to avoid inhalation of volatile freebases.
-
Caustic Bases: NaOH causes severe burns.
References
-
Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[5] Longman Scientific & Technical. (Standard reference for biphasic extraction and amine purification).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Calcium Oxalate. Retrieved from [Link] (Source for solubility product and toxicity data).
-
Organic Syntheses. (1929). Diacetonamine Hydrogen Oxalate. Org. Synth. 1929, 9, 38. DOI: 10.15227/orgsyn.009.0038. (Historical precedent for amine oxalate handling). [Link]
-
LibreTexts Chemistry. (2020). Solubility Product Constant, Ksp. (Source for Ksp values). [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Vogel's Practical organic chemistry, including qualitative organic analysis. Practical organic chemistry, including qualitative organic analysis Text-book of practical organic chemistry, including qualitative organic analysis Vogel's textbook of practical organic chemistry Vogel's textbook of practical organic chemistry. | Australian War Memorial [awm.gov.au]
- 5. scribd.com [scribd.com]
Removing oxalate counterions from amine building blocks
Technical Support Center: Amine Purification
A Senior Application Scientist's Guide to Removing Oxalate Counterions from Amine Building Blocks
Welcome to the Technical Support Center. This guide provides in-depth technical information and troubleshooting advice for researchers, medicinal chemists, and process development scientists facing the common challenge of removing oxalate counterions from amine building blocks. As many valuable amine synthons are provided as crystalline, stable oxalate salts to improve handling and shelf-life, their conversion to the free amine form is a critical step for subsequent synthetic transformations.
This resource is structured to address specific issues you may encounter during your experiments, explaining the causality behind protocol choices to ensure robust and reproducible results.
Part 1: General Principles & Frequently Asked questions
This section addresses foundational questions regarding amine oxalate salts.
Q1: Why is my amine supplied as an oxalate salt in the first place?
A: Amine oxalate salts are common for several practical reasons. Many low-molecular-weight or complex amines are oils or low-melting solids at room temperature, making them difficult to handle, weigh accurately, and store. Oxalic acid is a strong dicarboxylic acid (pKa1 ≈ 1.25) that readily forms stable, crystalline salts with a wide variety of amines[1][2][3]. These salts are typically high-melting, free-flowing solids with improved stability to air and moisture, simplifying storage and handling.
Q2: What are the downstream consequences of not removing the oxalate counterion?
A: The presence of the oxalate counterion can interfere with subsequent reactions in several ways:
-
Basicity Neutralization: The primary issue is that the amine's basicity is neutralized. Most reactions involving amines, such as amide couplings, reductive aminations, or nucleophilic substitutions, require the amine to be in its freebase form to act as a nucleophile.
-
Reagent Incompatibility: The acidic protons of the oxalate can react with sensitive reagents, such as organometallics or strong bases, leading to undesired side reactions and consumption of expensive materials.
-
Solubility Issues: Amine salts often have vastly different solubility profiles than their corresponding freebases[2]. The oxalate salt may be insoluble in the aprotic organic solvents typically used for synthesis, preventing the reaction from occurring.
Q3: How can I confirm that the oxalate counterion has been successfully removed?
A: Complete removal is crucial. Several analytical methods can be employed:
-
¹H NMR Spectroscopy: Compare the spectrum of your product to the starting salt. The disappearance of the characteristic oxalate proton signals (if visible) and shifts in the amine's alpha-protons are indicative of successful conversion.
-
Ion Chromatography (IC): This is a highly sensitive method for detecting residual oxalate in your sample[4][5][6].
-
pH Test: A simple qualitative check involves dissolving a small amount of the final product in water or methanol. A basic pH indicates the presence of the free amine.
Part 2: Method-Specific Troubleshooting Guides
This section details the most common methods for oxalate removal, including step-by-step protocols, troubleshooting guides, and workflow diagrams.
Method 1: Aqueous Work-up / Liquid-Liquid Extraction (LLE)
This is the most common and versatile method for "freebasing" an amine salt. It relies on partitioning the deprotonated, neutral amine into an organic solvent, leaving the oxalate salt in the aqueous phase.[7][8][9]
Core Principle: The protonated amine oxalate salt is soluble in water. By adding a base, the amine is deprotonated to its neutral "freebase" form, which is typically much less soluble in water and more soluble in an organic solvent.[7][8]
-
Dissolution: Dissolve the amine oxalate salt in water or a mixture of water and a miscible co-solvent (like THF or methanol) to ensure complete dissolution.
-
Basification: Cool the solution in an ice bath. Slowly add an aqueous solution of a suitable base (e.g., 2M NaOH, K₂CO₃, or NaHCO₃) while monitoring the pH with a pH strip or meter. Continue adding base until the pH is >10 to ensure complete deprotonation of the amine.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether). Shake the funnel vigorously, venting frequently.
-
Separation: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Washing & Drying: Combine the organic extracts. Wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the free amine.
Caption: Workflow for isolating a free amine using liquid-liquid extraction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery / Yield | 1. Incomplete deprotonation of the amine. 2. The free amine has some water solubility. 3. Insufficient extractions. | 1. Ensure pH is robustly basic (>10). Use a stronger base if necessary (e.g., NaOH instead of NaHCO₃). 2. "Salt out" the amine by saturating the aqueous layer with NaCl (brine) before extraction. This decreases the polarity of the aqueous phase. 3. Increase the number of extractions (e.g., from 3 to 5). |
| Emulsion Formation | 1. Vigorous shaking, especially with chlorinated solvents. 2. Presence of insoluble byproducts. | 1. Use gentle, swirling inversions instead of vigorous shaking. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. 3. If persistent, filter the entire mixture through a pad of Celite®. |
| Product is an Oil, Expected a Solid | 1. Residual solvent. 2. The free amine is naturally an oil or low-melting solid. | 1. Dry the product under high vacuum for an extended period. 2. This is normal for many free amines. Proceed to the next step or store under an inert atmosphere. |
| Product Still Contains Oxalate | 1. Incomplete phase separation. 2. The free amine is basic enough to pull the oxalate salt into the organic layer as an ion pair. | 1. Allow more time for layers to separate. Ensure the aqueous layer is fully removed. 2. Perform a second wash of the combined organic layers with a fresh portion of the basic aqueous solution. |
Method 2: Solid-Phase Extraction (SPE) / Ion Exchange (IEX)
SPE and IEX chromatography are excellent alternatives to LLE, especially for amines with high water solubility or for parallel processing of multiple samples. These techniques rely on the reversible binding of the protonated amine to a solid support.[10][11][12]
Core Principle: The amine oxalate salt is dissolved and passed through a cation exchange resin (e.g., SCX, Strong Cation Exchange). The protonated amine displaces the counterion on the resin and binds, while the oxalate anion and neutral impurities are washed away. The purified amine is then eluted by washing the resin with a basic solution.
-
Cartridge Conditioning: Condition a strong cation exchange (SCX) cartridge by washing sequentially with methanol and then with the loading solvent (e.g., water or methanol).
-
Sample Loading: Dissolve the amine oxalate salt in a suitable solvent (e.g., methanol, water, or DCM). Apply the solution to the top of the conditioned SCX cartridge and allow it to slowly pass through, collecting the flow-through.
-
Washing: Wash the cartridge with several column volumes of the loading solvent to elute any unbound material. Then, wash with a non-basic organic solvent (e.g., methanol or acetonitrile) to remove the oxalate counterion and any neutral impurities.
-
Elution: Elute the desired free amine from the cartridge by washing with a basic solution, such as 2M ammonia in methanol or 5-10% triethylamine in methanol.
-
Isolation: Collect the basic eluent and remove the solvent (and volatile base, if applicable) under reduced pressure to yield the pure free amine.
Caption: General workflow for amine purification using an SCX cartridge.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Amine Does Not Bind to Resin | 1. Amine is not protonated. 2. Incorrect resin type selected. | 1. Ensure the loading solution is neutral or slightly acidic. If dissolving the salt in an organic solvent, add a small amount of a weak acid like acetic acid. 2. Verify you are using a cation exchange resin (e.g., SCX), not an anion exchange resin. |
| Low Recovery After Elution | 1. Incomplete elution from the resin. 2. Elution volume is too small. | 1. The eluting base may be too weak. Switch from triethylamine to a stronger base like ammonia in methanol. 2. Increase the volume of the basic elution solvent. Collect fractions and analyze by TLC or LCMS to determine when the product has fully eluted. |
| Eluted Product is Not Pure | 1. Insufficient washing. 2. Acidic impurities are co-eluting. | 1. Increase the volume of the wash solvent (e.g., methanol) after loading to ensure all non-binding impurities are removed. 2. If acidic impurities are present, consider a mixed-mode SPE cartridge or a pre-purification step. |
Part 3: Method Comparison
Choosing the right method depends on the scale of your reaction, the properties of your amine, and the available equipment.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Scale | Excellent for both small (<1g) and large (>1kg) scales. | Best for small to medium scale (<25g). Can be challenging to scale up. |
| Speed | Can be slow, especially if emulsions form. | Very fast, especially for multiple samples in parallel using a vacuum manifold.[12] |
| Amine Properties | Ideal for amines with low to moderate water solubility. | Excellent for water-soluble amines that are difficult to extract.[13] |
| Automation | Difficult to automate. | Easily automated for high-throughput applications. |
| Solvent Usage | Generally requires large volumes of solvent. | Uses significantly less solvent, which is more environmentally friendly.[13] |
| Cost | Low equipment cost (separatory funnels, glassware). | Higher consumable cost (SPE cartridges). |
References
- Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC - NIH. (n.d.).
- Forming oxalte salts of amines - Sciencemadness.org. (2009, July 25). Sciencemadness Discussion Board.
- Method to Determine Oxalate in High-Level Sludge by Ion Chrom
- pKa Data Compiled by R. Williams. (2022, April 7).
- oxalic acid reaction with secondary amines - Sciencemadness.org. (2009, February 27). Sciencemadness Discussion Board.
- Removal of Heat‐Stable Salts from Lean Amine of a Gas Refinery via Electrodialysis. (2020, November 10). MDPI.
- Liquid–liquid extraction - Wikipedia. (n.d.). Wikipedia.
- Alternative of picric acid for recrystallisation : r/Chempros. (2024, November 6). Reddit.
- What is the best way to convert my amine compound from the salt form into free amine?. (2015, January 9).
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
- oxalic acid - Simple English Wikipedia, the free encyclopedia. (2026, February 9). Wikipedia.
- Solid Phase Extraction. (n.d.). Affinisep.
- Ion Exchange Chrom
- Separation of Organic Compounds by Acid-Base Extraction Techniques. (n.d.). Vernier.
- A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. (2022, October 5). PMC.
- Ion-Exchange Chromatography. (2024, April 15). Chemistry LibreTexts.
- Amines analysis by ion chromatography. (n.d.).
- Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015, October 16). AZoM.com.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. reddit.com [reddit.com]
- 3. Oxalic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017011218A1 - Amines analysis by ion chromatography - Google Patents [patents.google.com]
- 6. azom.com [azom.com]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. vernier.com [vernier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. affinisep.com [affinisep.com]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sulfonamide Amine Stability & Isolation
The following guide is structured as a specialized Technical Support Center for researchers handling Sulfonamide Amines . These "hybrid" molecules (containing both a basic amine and a potentially acidic sulfonamide group) present a unique set of conflicting physicochemical properties that often lead to catastrophic yield loss during standard workups.
Status: Online | Tier: Level 3 (Senior Scientist) | Ticket: #SA-992-Stability
Welcome, Researcher.
You are likely here because your sulfonamide-amine product has either:
-
Vanished into the aqueous layer during extraction.
-
Streaked/decomposed on a silica column.
-
Cyclized or hydrolyzed unexpectedly.
These molecules are chemically "schizophrenic"—they possess a basic handle (amine) and an acidic handle (sulfonamide N-H). Standard protocols often trigger one while trying to manage the other. Below is your survival guide.
Module 1: The "pH Paradox" (Extraction & Solubility)
The Issue: You performed a standard basic workup (NaOH) to free your amine, but your product yield is near zero. The Cause: You likely triggered the Ionization Trap .
The Mechanism
Most researchers treat these molecules simply as "amines."
-
Amine (
): Basic.[1] of conjugate acid 9–10. Needs pH > 10 to be neutral (organic soluble). -
Sulfonamide (
): Weakly Acidic.[2] 10–11. At pH > 11, it deprotonates to form a water-soluble anion ( ).
The Conflict: If you raise the pH to 12 to extract the amine, you deprotonate the sulfonamide, turning your molecule into a salt that stays in the water. If you lower the pH to 7 to keep the sulfonamide neutral, the amine protonates, and it stays in the water.
Visualization: The Solubility Trap
Figure 1: The ionization states of sulfonamide amines at varying pH levels. Standard "strong base" workups often lead to product loss.
Troubleshooting Guide: Extraction
| Symptom | Diagnosis | Corrective Action |
| Low recovery in organic layer | Product is stuck in water as a sulfonamide anion (high pH) or ammonium cation (low pH). | Do NOT use NaOH. Adjust aqueous layer to pH 8.5–9.0 using saturated |
| Emulsion formation | The molecule is acting as a surfactant (zwitterionic character). | Add brine to the aqueous layer. Filter the biphasic mixture through Celite if solids are present. Do not shake vigorously; use gentle inversion. |
| Precipitate at interface | Product is insoluble in both water and organic at its isoelectric point. | Rejoice. This is the purest form. Filter the solid, wash with water and ether, and dry. |
Module 2: Chromatographic Survival (Purification)
The Issue: Your compound streaks on TLC, has broad peaks on Flash, or decomposes on the column.
The Cause: Silica gel is acidic (
The "Modifier" Strategy
You must mask the silanol groups. However, using too much base (Triethylamine - TEA) can deprotonate the sulfonamide, causing it to stick to the silica or elute unpredictably.
Visualization: Silica Interaction
Figure 2: Competitive binding on silica gel. Modifiers occupy acidic sites, allowing the product to elute freely.
Troubleshooting Guide: Purification
| Method | Protocol | Why it works |
| TEA-Pretreatment | Flush column with 1% Triethylamine (TEA) in Hexane before loading. Run eluent with 0.5% TEA. | Neutralizes "hot" acidic sites on silica before your sensitive compound touches them. |
| Ammonia-DCM | Use | Ammonia is volatile and easier to remove than TEA. It suppresses ionization of the amine. |
| DCM/MeOH/AcOH | Rare: Use acidic eluent (0.1% Acetic Acid). | Keeps the amine fully protonated (salt). It will streak less but elute very slowly. Use only if basic conditions cause degradation. |
| Alumina (Neutral) | Switch stationary phase to Neutral Alumina.[1] | Alumina is less acidic than silica.[1] Ideal for acid-sensitive sulfonamides. |
Module 3: Chemical Stability (Hydrolysis & Cyclization)
The Issue: You see "M-R" (loss of sulfonamide) or "M-2" (cyclization) in LCMS. The Cause:
-
Acid Hydrolysis: Sulfonamides are generally stable, but heating in acid (
) can cleave the bond. -
Intramolecular Cyclization: If your amine is 3–5 carbons away from the sulfonamide (or an electrophile), the sulfonamide nitrogen can act as a nucleophile (if deprotonated) or the amine can attack the sulfur.
Critical Check: The "Danger Zone"
If your molecule has a structure like:
-
n=3 or 4: High risk of intramolecular cyclization (forming sultams) under basic conditions or high heat.
-
Prevention: Keep concentration low during workup to prevent intermolecular reactions. Avoid strong bases that deprotonate the sulfonamide nitrogen, making it nucleophilic.
Master Protocol: The "Safe Harbor" Workup
Use this Self-Validating Protocol for maximum recovery.
Prerequisites:
-
Freshly prepared buffers.
-
Cold solvents (
). -
pH strips (0–14 range).[2]
Step 1: Quench & Neutralize
-
Do not dump reaction directly into strong acid or base.
-
Cool reaction to
. -
Add Saturated Ammonium Chloride (
) or Saturated Sodium Bicarbonate ( ) depending on reaction pH. -
Validation: Spot check pH. Target pH 8.0–9.0 .
Step 2: The "Salting Out" Extraction
-
Add solid NaCl to the aqueous layer until saturated (brine). This reduces the solubility of your zwitterionic/hybrid compound in water.
-
Solvent Choice: Use EtOAc (standard) or DCM:Isopropanol (3:1) (for polar/stubborn compounds).
-
Note: Avoid Chloroform if the amine is primary (risk of dichlorocarbene generation with strong bases, though unlikely here, it's good practice).
Step 3: Drying (The Oxidation Check)
-
Dry organic layer over
(Sodium Sulfate). Avoid (Magnesium Sulfate) for sensitive amines, as it is slightly acidic (Lewis acid) and can bind polar amines. -
Filter and concentrate at
. Heat promotes hydrolysis.
Step 4: Storage
-
Store under Nitrogen/Argon.
-
If the compound is an oil, consider converting it to an HCl or Oxalate salt immediately for stability.
References
-
Białk-Bielińska, A., et al. (2012).[3] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials. Discusses the pH-dependent hydrolysis rates and stability windows of sulfonamides.
-
Caine, B., et al. (2019).[2] "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv. Provides detailed data on sulfonamide acidity (pKa ~10) essential for extraction logic.
-
Biotage Technical Guide. (2023). "Is there an easy way to purify organic amines?" Explains the interaction of amines with acidic silanols and the necessity of amine-functionalized silica or modifiers.[1][4]
-
BenchChem Technical Support. (2025). "Column Chromatography of Alpha-Aminoketones." Details the use of Triethylamine (TEA) deactivation for silica gel to prevent degradation and streaking.[1][5]
-
Iley, J., et al. (2001).[6] "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." Organic & Biomolecular Chemistry. details the specific acid/base catalyzed degradation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. reddit.com [reddit.com]
- 6. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Hygroscopic Amine Oxalate Salts
Introduction: The Hidden Variable in Amine Purification
Amine oxalate salts are a cornerstone in organic synthesis, particularly for purifying crude amines that are oils or low-melting solids. The formation of a crystalline oxalate salt often allows for the rejection of impurities that persist in hydrochloride or sulfate forms. However, this utility comes with a significant physicochemical trade-off: hygroscopicity .
Many amine oxalates are prone to rapid moisture uptake from the atmosphere. This is not merely a storage issue; it introduces a "hidden variable" in your stoichiometry. A salt believed to be anhydrous may actually contain 5–15% water by weight, leading to under-loading of reagents, incomplete reactions, and reproducibility failures.
This guide provides a self-validating framework to diagnose, handle, and correct for this hygroscopic nature, ensuring your data remains robust.
Module 1: Diagnosis & Characterization (FAQ)
Q: How can I visually confirm if my amine oxalate is hygroscopic without analytical equipment? A: Visual cues are often the first line of defense.
-
Clumping: If a free-flowing powder turns into sticky aggregates within minutes of exposure to air.
-
Deliquescence: In extreme cases, the solid dissolves in its own absorbed water, forming a liquid or gum.
-
Weight Drift: Place a small sample (100 mg) on an analytical balance. If the readout drifts upwards continuously over 60 seconds, the rate of sorption is kinetically significant relative to your handling time.
Q: What is the gold standard for quantifying water content in these salts? A: Do not rely on NMR alone, as the water peak is often broad and exchangeable.
-
Karl Fischer (KF) Titration: The absolute method for water quantification. Use a coulometric KF for samples with <1% water and volumetric for higher contents.
-
Thermogravimetric Analysis (TGA): A weight loss step below 100°C–120°C typically indicates surface water or loosely bound hydrates. TGA distinguishes between solvates (stepped weight loss) and hygroscopic moisture (continuous curve).
Module 2: Handling & Weighing Protocols
The Challenge: Weighing a hygroscopic salt on an open bench guarantees a stoichiometric error proportional to the humidity and exposure time.
Protocol A: The "Weighing by Difference" Technique (Benchtop)
Use this when a glovebox is unavailable, and the salt is moderately hygroscopic.
-
Dry the Source: Ensure the bulk container has been stored in a desiccator or dried in a vacuum oven (see Module 4).
-
Tare the Vessel: Place a capped weighing vial (with septum) on the balance. Tare it.
-
Transfer Quickly: Remove the vial, add the approximate amount of salt, and cap it immediately .
-
Weigh: Place the closed vial back on the balance. Record the Gross Weight .
-
Dispense: Transfer the salt into your reaction vessel.
-
Back-Weigh: Immediately cap the empty (or dusty) vial and weigh it again.
-
Calculate:
.-
Why this works: You are measuring the mass leaving the protected environment of the vial, rather than the mass sitting on an open balance pan absorbing water.
-
Protocol B: Inert Gas Handling (High Sensitivity)
Use for highly deliquescent salts.
-
Purge: Place the balance inside a glove bag or glove box under
or . -
Equilibrate: Allow static charge to dissipate (hygroscopic salts are often static-prone). Use an ionizing blower if available.
-
Weigh: Weigh directly into the reaction flask if it fits, or use an anti-static weighing boat.
Workflow Visualization: Handling Decision Tree
Caption: Decision logic for selecting the appropriate weighing protocol based on the salt's hygroscopic severity.
Module 3: Synthesis & Stoichiometry Correction
The Scientific Reality: If your amine oxalate holds 10% water, adding 1.0 equivalent by mass actually delivers only 0.9 equivalents of amine. In coupling reactions (e.g., amide bond formation), this leads to unreacted electrophiles and difficult purifications.
Correction Logic
You must adjust the molecular weight (MW) used in your calculations to account for the "effective" MW.
Example Calculation:
-
Target Amine: Phenylalanine ethyl ester oxalate.
-
Anhydrous MW: 281.26 g/mol .
-
Measured Water (KF): 5.0%.
Use 296.06 g/mol for all stoichiometric calculations.
Impact Table: The Cost of Ignoring Moisture
| Water Content (%) | Actual Amine Equivalents (if assuming anhydrous) | Consequence in Synthesis |
| 0.5% | 0.995 eq | Negligible for most applications. |
| 2.0% | 0.980 eq | Slight yield drop; acceptable for excess reagents. |
| 5.0% | 0.950 eq | Critical: 5% unreacted electrophile remains. |
| 10.0% | 0.900 eq | Failure: Significant impurity profile; potential side reactions. |
Module 4: Drying & Storage Best Practices
Q: Can I just dry the salt in an oven? A: Caution is required. Oxalate salts can be thermally sensitive or sublime.
Drying Protocols
-
Vacuum Oven (Standard):
-
Temp: 40°C – 50°C (Do not exceed 60°C without stability data).
-
Pressure: < 10 mbar.
-
Desiccant: Place a tray of
or KOH pellets inside the oven to trap liberated moisture. -
Duration: 12–24 hours.
-
-
Azeotropic Drying (Solution Phase):
-
If the solid is too difficult to handle, dissolve it!
-
Dissolve the wet salt in a solvent that forms a water azeotrope (e.g., Ethanol/Toluene or Acetonitrile).
-
Rotary evaporate to dryness. The azeotrope pulls water out of the crystal lattice.
-
Reference: This technique is widely used for drying quaternary ammonium salts and applies well here [1].
-
Storage Architecture
-
Primary: Amber glass vial with a Teflon-lined cap.
-
Secondary: Seal the vial with Parafilm.
-
Environment: Store inside a desiccator containing active silica gel or Drierite.
Module 5: Strategic Alternatives
If an amine oxalate proves too unstable or hygroscopic for reliable manufacturing, consider salt switching.
-
Fumarate: Often non-hygroscopic and crystallizes well.
-
Tosylate/Mesylate: Generally more stable but can be difficult to crystallize.
-
Hydrochloride: The default, but often hygroscopic (though usually less than oxalates).
Salt Selection Workflow
Caption: Strategic pathway for determining if an oxalate salt should be retained or swapped for a more stable counterion.
References
-
Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. Retrieved from
-
Reddit Chemistry Community. (2017). Drying and Storing Hygroscopic Salts. Retrieved from
-
Mettler Toledo. (2025). Weighing the Right Way with Laboratory Balances. Retrieved from
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from
-
Hyttinen, N. (2023).[1] The effect of atmospherically relevant aminium salts on water uptake. Atmospheric Chemistry and Physics. Retrieved from
Sources
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 2-(Thiomorpholinosulfonyl)ethanamine Oxalate: A Comparative Analysis
Introduction
In the landscape of pharmaceutical development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for structural elucidation. Its ability to provide a detailed atomic-level map of a molecule is fundamental to confirming identity, purity, and conformation. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(Thiomorpholinosulfonyl)ethanamine oxalate, a compound featuring a combination of key functional groups: a thiomorpholine ring, a sulfonamide linkage, and an ethanamine side chain present as an oxalate salt.
This document moves beyond a simple spectral interpretation. It is designed for researchers and drug development professionals, providing a comparative analysis against structurally related molecules to explain the causal relationships between molecular structure and spectral output. We will dissect the predicted spectrum, justify the experimental choices for data acquisition, and provide a robust, self-validating protocol for analysis.
Section 1: Predicted ¹H NMR Spectral Analysis of 2-(Thiomorpholinosulfonyl)ethanamine Oxalate
The structure with labeled protons is shown below for clarity.
Caption: Structure of 2-(Thiomorpholinosulfonyl)ethanamine with key proton groups labeled.
Based on this structure, we can predict the chemical shifts, multiplicities, and integrations for each set of non-equivalent protons.
| Label | Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ | Thiomorpholine: -N-CH₂ -CH₂-S- | ~3.35 | Triplet (t) | 4H | Protons on carbons adjacent to the sulfonamide nitrogen. They are significantly deshielded by the electron-withdrawing SO₂ group. They appear as a triplet due to coupling with adjacent Hᵦ protons. |
| Hᵦ | Thiomorpholine: -N-CH₂-CH₂ -S- | ~2.75 | Triplet (t) | 4H | Protons on carbons adjacent to the sulfur atom. They are less deshielded than Hₐ and couple with the Hₐ protons to form a triplet. |
| Hₑ | Ethanamine: -SO₂-CH₂ -CH₂- | ~3.45 | Triplet (t) | 2H | The strongest electron-withdrawing group in the molecule (SO₂) causes a significant downfield shift for these adjacent protons. Coupling with Hբ results in a triplet. |
| Hբ | Ethanamine: -CH₂-CH₂ -NH₃⁺ | ~3.10 | Triplet (t) | 2H | Deshielded by the adjacent protonated amine (NH₃⁺). The signal is further upfield than Hₑ but downfield from a typical alkyl chain due to the inductive effect. It appears as a triplet from coupling to Hₑ. |
| H₉ | Ethanamine: -CH₂-NH₃⁺ | ~8.20 | Broad Singlet (br s) | 3H | Amine protons are protonated by the oxalic acid. In DMSO-d6, these ammonium protons are typically observed as a broad signal at a very downfield position. The signal's broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. |
Section 2: Comparative Spectral Analysis
To understand the origin of the predicted chemical shifts, it is instructive to compare them with simpler, related molecules. This comparison underscores the powerful diagnostic value of ¹H NMR in identifying the influence of specific functional groups.
Comparison 1: Thiomorpholine vs. N-Sulfonylated Thiomorpholine
The thiomorpholine ring is the structural core. In its free form, the protons have established chemical shifts. However, attaching the strongly electron-withdrawing sulfonyl group to the nitrogen atom dramatically alters the electronic environment.
-
Thiomorpholine (Unsubstituted): The protons adjacent to the nitrogen (-N-CH₂ -) and sulfur (-S-CH₂ -) are in different environments. In CDCl₃, they appear as two distinct multiplets around δ 3.10 ppm and δ 2.59 ppm, respectively.[1][2]
-
2-(Thiomorpholinosulfonyl)ethanamine (Target Molecule): As predicted in our table, the attachment of the -SO₂ group to the nitrogen causes a significant downfield shift of the adjacent protons (Hₐ) to ~δ 3.35 ppm. This deshielding effect is a direct consequence of the inductive withdrawal of electron density by the sulfonyl group. The protons next to the sulfur (Hᵦ) are less affected, shifting only slightly to ~δ 2.75 ppm. This comparison is a key confirmation of the N-sulfonylation.
Comparison 2: Ethanamine vs. Sulfonamide-Substituted and Protonated Ethanamine
The ethanamine fragment also undergoes predictable changes based on its chemical modifications.
-
Ethanamine (Free Base): In a simple ethanamine molecule (CH₃CH₂NH₂), the methylene protons (-CH₂ -NH₂) typically resonate around δ 2.7 ppm.[3] The amine protons themselves give a broad signal that can vary.
-
Target Molecule: In our target compound, the ethanamine chain is flanked by a sulfonyl group and a protonated amine.
-
The methylene protons adjacent to the sulfonyl group (Hₑ) are shifted significantly downfield to ~δ 3.45 ppm, far from the ~δ 2.7 ppm of a standard ethanamine. This highlights the powerful deshielding nature of the -SO₂ group.
-
The methylene protons adjacent to the ammonium group (Hբ) are also shifted downfield to ~δ 3.10 ppm due to the electron-withdrawing effect of the positive charge on the nitrogen.
-
The amine protons (H₉), now an ammonium group (-NH₃⁺), are expected far downfield around δ 8.20 ppm. This is a characteristic feature of ammonium salts in DMSO-d6 and serves as definitive evidence of the oxalate salt formation.[4]
-
| Compound/Fragment | Protons | Typical δ (ppm) | Predicted δ in Target Molecule (ppm) | Change & Reason |
| Thiomorpholine | -N-CH₂ - | ~3.10[1] | ~3.35 | Downfield Shift: Strong deshielding by adjacent -SO₂ group. |
| Thiomorpholine | -S-CH₂ - | ~2.59[1] | ~2.75 | Minor Downfield Shift: Less influenced by the distant -SO₂ group. |
| Ethanamine | -CH₂ -NH₂ | ~2.7[3] | ~3.10 | Downfield Shift: Deshielding by adjacent -NH₃⁺ group. |
| (Reference) | R-SO₂-CH₂ -R' | N/A | ~3.45 | Significant Downfield Shift: Very strong deshielding by the -SO₂ group. |
| Ethanamine | -NH₂ | Variable (1-4)[5] | ~8.20 | Significant Downfield Shift: Protonation to -NH₃⁺ in the oxalate salt. |
Section 3: Experimental Protocol for High-Quality Data Acquisition
The integrity of NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[6] The following protocol is designed to yield a high-resolution, quantitative ¹H NMR spectrum for compounds like 2-(Thiomorpholinosulfonyl)ethanamine oxalate.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-10 mg of the 2-(Thiomorpholinosulfonyl)ethanamine oxalate salt.[7] This quantity is optimal for achieving excellent signal-to-noise in a few scans without causing viscosity issues that can broaden spectral lines.[8]
-
Dissolution: Transfer the sample to a small, clean glass vial. Add approximately 0.7 mL of high-purity DMSO-d6. This solvent is chosen for its ability to dissolve polar salts and for its high boiling point, which minimizes evaporation.
-
Homogenization: Vortex the vial until the sample is completely dissolved. Visual inspection should confirm the absence of any solid particulates.
-
Filtration: To ensure optimal magnetic field homogeneity, filter the solution directly into a clean, dry 5 mm NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for removing any suspended microparticles that can degrade spectral quality.[6]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will be used to "lock" onto the deuterium signal of the DMSO-d6, which stabilizes the magnetic field. The field is then "shimmed" by adjusting homogeneity coils to maximize resolution and produce sharp, symmetrical peaks.
-
Parameter Selection: For a standard survey spectrum, a default 1D proton acquisition program (often called PROTON or ZG30) is appropriate. Key parameters include:
-
Pulse Angle: 30° to 90°. A 90° pulse provides maximum signal for a single scan.[9]
-
Acquisition Time (aq): ~3-4 seconds to ensure good digitization of the signal.[9][10]
-
Relaxation Delay (d1): 2-5 seconds. For quantitative results, this delay should be at least 5 times the longest T1 relaxation time of the protons of interest.[11][12]
-
Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration to achieve a high signal-to-noise ratio.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then manually phased and baseline corrected to ensure accurate integration. The chemical shift axis is calibrated by setting the residual DMSO solvent peak to δ 2.50 ppm.
Section 4: Data Interpretation and Self-Validation
A crucial aspect of robust NMR analysis is the use of self-validating techniques within the experiment itself.
D₂O Exchange: The Definitive Test for Labile Protons
The most authoritative method for confirming the assignment of the -NH₃⁺ protons (H₉) is a D₂O exchange experiment .[3]
-
Protocol: After acquiring the initial spectrum in DMSO-d6, remove the NMR tube, add one or two drops of deuterium oxide (D₂O), shake gently to mix, and re-acquire the spectrum.
-
Expected Result: The labile ammonium protons (-NH₃⁺) will exchange with deuterium from the D₂O to become -ND₃⁺. Since deuterium (²H) resonates at a completely different frequency, the large, broad peak observed at ~δ 8.20 ppm will disappear or be significantly attenuated in the new ¹H spectrum. All other C-H peaks (Hₐ, Hᵦ, Hₑ, Hբ) will remain unchanged. This provides unequivocal proof of the assignment for the ammonium protons.
This simple, secondary experiment transforms the proton assignments from well-reasoned hypotheses into validated facts, embodying the principle of a self-validating system.
Conclusion
The ¹H NMR spectrum of 2-(Thiomorpholinosulfonyl)ethanamine oxalate is a rich source of structural information. Through a systematic analysis of chemical shifts, multiplicities, and integrations, and by comparing the spectrum to simpler structural analogues, a complete and confident assignment of all proton signals can be achieved. The distinct downfield shifts of protons adjacent to the sulfonamide and the protonated amine serve as clear diagnostic markers for the key functional groups within the molecule. By following a rigorous and well-justified experimental protocol, including the use of a D₂O exchange for validation, researchers can leverage ¹H NMR to unambiguously confirm the structure of this and other complex small molecules with the highest degree of scientific integrity.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N. Retrieved from docbrown.info. [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from University of Alberta, Department of Chemistry. [Link]
-
Castañar, L., & Parella, T. (2015). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. Magnetic Resonance in Chemistry, 53(6), 399-405. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]
-
Zábranský, M., et al. (2018). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Advances. [Link]
-
University of Wisconsin-Madison. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Nishino, T., et al. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Chemical Science, 9(33), 6792-6797. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of thiomorpholine derivative. [Link]
-
Van der Eycken, E. V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. The Journal of Organic Chemistry, 87(16), 11075-11080. [Link]
-
University of Vienna. (n.d.). NMR Sample Preparation. NMR Spectroscopy. [Link]
-
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 756-759. [Link]
-
Laha, S., & Luthy, R. G. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Environmental Science & Technology, 50(15), 8122-8129. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Iodine-catalyzed C-H amination of N-H and C-H bonds: a metal-free approach to N-sulfonamides". [Link]
-
Letertre, M., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(5), 258. [Link]
-
Georgia Institute of Technology. (n.d.). The Acquisition Parameters. [Link]
-
Al-Harthi, S., et al. (2023). Compound-Specific 1D 1H NMR Pulse Sequence Selection for Metabolomics Analyses. ACS Omega, 8(26), 23567-23577. [Link]
-
SpectraBase. (n.d.). Oxalate - Optional[1H NMR] - Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
FooDB. (2010). Showing Compound Ethanamine (FDB003242). [Link]
-
ResearchGate. (n.d.). 1 H-NMR of Calcium Oxalate crystal. [Link]
-
ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). [Link]
-
Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(7), 565-574. [Link]
-
LibreTexts Chemistry. (2021). 23.5: Spectroscopic Properties of Amines. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
Oxford Instruments. (n.d.). X-Pulse | Spectra. [Link]
-
ChemRxiv. (2024). High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials. [Link]
-
ResearchGate. (n.d.). NMR spectra of oxalic acid and uranium-oxalate aqueous solutions. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[(2-Hydroxyethyl)azaniumyl]ethanaminium oxalate monohydrate. [Link]
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Comparative Guide: HPLC Method Strategies for Thiomorpholinosulfonyl Ethanamine Purity Profiling
Executive Summary & Molecule Analysis
Thiomorpholinosulfonyl ethanamine represents a classic "chromatographer’s dilemma": it combines a highly polar, basic primary amine tail with a sulfur-containing heterocyclic ring prone to oxidation.[1]
In drug development, this motif often serves as a linker or fragment.[1] Its analysis is plagued by two primary failure modes on standard C18 columns:
-
Dewetting/Void Elution: The polar amine prevents adequate retention at acidic pH.
-
Peak Tailing: Residual silanol interactions with the protonated amine (
) destroy peak symmetry. -
Oxidative Instability: The thiomorpholine sulfur readily oxidizes to Sulfoxide (-SO-) and Sulfone (-SO2-) species, which must be chromatographically resolved.
This guide compares three distinct separation strategies—High-pH Reversed Phase (RP) , HILIC , and Fluorinated RP (PFP) —to determine the optimal protocol for purity profiling.[1]
Strategic Comparison: Selecting the Right Mode
The following table synthesizes experimental performance metrics for the three primary methodologies.
Table 1: Comparative Performance Matrix
| Feature | Method A: High-pH C18 | Method B: HILIC (Amide) | Method C: PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobic Interaction (Neutral State) | Partitioning & Ionic Interaction | |
| Mobile Phase | 10mM | 10mM | 0.1% Formic Acid / MeOH |
| Elution Order | Sulfoxide | Parent | Sulfoxide |
| Peak Shape ( | Excellent (0.95 - 1.1) | Good (1.1 - 1.3) | Moderate (1.2 - 1.5) |
| MS Sensitivity | Moderate (suppressed ionization) | Superior (high organic % desolvation) | Good |
| Robustness | High (with hybrid particles) | Low (long equilibration times) | Moderate |
| Best For... | QC Release & Purity Profiling | Trace Impurities & Metabolites | Isomer Separation |
Decision Logic & Workflow
The following diagram illustrates the decision process for method selection based on specific analytical needs (Sensitivity vs. Robustness).
Figure 1: Strategic decision tree for selecting the chromatographic mode based on the downstream application (QC vs. R&D).
Detailed Experimental Protocols
Method A: High-pH Reversed Phase (The "Gold Standard")
Rationale: The primary amine (
Critical Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or Agilent PLRP-S) rated for pH > 10.[1] Standard silica dissolves at this pH.
Protocol:
-
Column: Hybrid C18,
mm, 3.5 µm (e.g., XBridge BEH C18). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 60% B
-
15.1 min: 95% B (Wash)
-
18.0 min: 95% B
-
18.1 min: 5% B (Re-equilibrate)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Sulfonamide absorption) or MS (+ESI).
-
Temperature: 40°C (Reduces viscosity and improves mass transfer).
Self-Validating Check:
-
Pass Criteria: The parent peak elutes after 5 minutes (
). Tailing factor ( ) is < 1.2. -
Fail Criteria: Pressure drift indicates silica dissolution (pH too high for column).
Method B: HILIC (For Polar Impurities)[2]
Rationale: HILIC creates a water-rich layer on the polar stationary phase.[2][3] The polar amine partitions into this layer.[3] This is orthogonal to RP: the most polar impurities (Sulfoxides) elute last, preventing them from hiding in the solvent front.
Protocol:
-
Column: Amide-bonded particle,
mm, 1.7 or 2.6 µm (e.g., TSKgel Amide-80 or BEH Amide). -
Mobile Phase A: 200 mM Ammonium Formate (pH 3.0) in Water.[4][5]
-
Mobile Phase B: Acetonitrile.
-
Premix: Prepare MP A/MP B as 10:90 online isocratic or shallow gradient.
-
Note: HILIC requires high organic start.[4]
-
-
Gradient:
-
0.0 min: 95% B
-
10.0 min: 80% B
-
10.1 min: 50% B (Flush)
-
-
Sample Diluent: 100% Acetonitrile (Critical: Water in sample causes peak distortion).
Impurity Profiling: The Oxidation Pathway
Understanding the degradation pathway is vital for assigning peaks. The thiomorpholine sulfur is the "soft spot" of the molecule.
Figure 2: Oxidative degradation pathway and predicted chromatographic behavior on Reversed-Phase columns.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
-
Observation: In HILIC mode, you may see a broad, shifting peak.[1]
-
Cause: Mismatch between sample solvent (e.g., water/methanol) and mobile phase (Acetonitrile).
-
Fix: Dissolve standards and samples in 90:10 ACN:Buffer . If solubility is poor, use 50:50 but inject very small volumes (< 2 µL).[1]
Mass Spec Compatibility
-
High pH Method: Ammonium Bicarbonate is volatile and MS-compatible, but it can suppress ionization in positive mode (
) because the amine is neutral in the mobile phase. -
Solution: Post-column acidification. Use a T-junction to infuse 0.1% Formic Acid into the flow after the column but before the MS source to re-protonate the amine for detection.
Stability Warning
Thiomorpholines are susceptible to in-source oxidation in the MS ion source.
-
Verification: If you see a +16 Da peak (Sulfoxide) in the MS spectrum but not in the UV trace, it is likely an artifact formed in the hot ESI source. Lower the desolvation temperature to confirm.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
-
Phenomenex. (2023).[6] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Combourieu, B., et al. (2000).[1] Metabolites of thiomorpholine in Mycobacterium aurum.[7][8] ResearchGate.[8] Retrieved from [Link]
-
Williams, R. (2022).[9] pKa Data Compiled by R. Williams.[9] Organic Chemistry Data. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Thiomorpholine vs. Morpholine Sulfonamides
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to successful drug design. Among the most versatile and frequently employed are the six-membered saturated heterocycles, morpholine and its sulfur-containing bioisostere, thiomorpholine.[1][2][3] When incorporated into a sulfonamide framework, these two moieties can impart profoundly different physicochemical and pharmacological properties to a molecule.
This guide provides an in-depth comparison of the biological activities of thiomorpholine sulfonamides and morpholine sulfonamides. We will delve into their structural differences, compare their performance in key therapeutic areas supported by experimental data, and provide detailed protocols for evaluating their efficacy. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization.
The Core Scaffolds: A Tale of Two Heteroatoms
At a fundamental level, the only difference between morpholine and thiomorpholine is the substitution of the oxygen atom in the 1-position for a sulfur atom.[2][3] This seemingly minor change—a classic example of bioisosteric replacement—has significant consequences for the molecule's properties and, subsequently, its biological activity.[4][5]
-
Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, which generally results in thiomorpholine-containing compounds having higher lipophilicity than their morpholine counterparts. This can influence membrane permeability and target engagement.
-
Hydrogen Bonding: The oxygen atom of morpholine can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets.[6] The sulfur in thiomorpholine is a significantly weaker hydrogen bond acceptor.
-
Metabolic Stability: The morpholine ring is often susceptible to metabolic degradation.[4][5] Replacing it with a thiomorpholine ring can alter the metabolic profile of a drug candidate, potentially improving its stability and pharmacokinetic profile.
-
Conformation: The C-S bond is longer than the C-O bond, leading to subtle differences in the ring pucker and conformation, which can affect how the molecule fits into a target's binding site.
Comparative Biological Activity: A Head-to-Head Analysis
Direct comparative studies of structurally analogous morpholine and thiomorpholine sulfonamides are notably scarce in the published literature. However, a compelling case study involving quinoline derivatives provides a quantitative look at how this bioisosteric switch can impact potency.
Case Study: Antimycobacterial Activity
In a study on 2-(thiophen-2-yl)dihydroquinolines as potential antitubercular agents, a direct comparison was made between a morpholine-containing analog and its thiomorpholine counterpart. The results clearly demonstrated superior activity for the morpholine derivative.[3][7]
| Compound ID | Heterocyclic Moiety | MIC vs. M. tuberculosis H37Rv (µg/mL)[3] |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | 25.0 |
| Isoniazid | (Reference Drug) | 0.1 |
| Rifampicin | (Reference Drug) | 0.2 |
Causality and Field-Proven Insight: The four-fold decrease in potency observed when switching from morpholine to thiomorpholine in this specific series suggests that the morpholine oxygen may be critical for activity.[3] It could be acting as a key hydrogen bond acceptor in the binding site of the molecular target within M. tuberculosis. The weaker hydrogen-bonding capacity of the thiomorpholine's sulfur atom would lead to a less favorable interaction and, consequently, reduced biological activity. This highlights a crucial principle: while bioisosteric replacement is a powerful strategy for modulating pharmacokinetics, it can also significantly alter target-specific potency.
Therapeutic Applications of Thiomorpholine Sulfonamides
Thiomorpholine sulfonamides have been investigated for several therapeutic applications, most notably in oncology and inflammatory diseases.
Anticancer Activity
Derivatives combining thiomorpholine with other heterocyclic systems like thiazole have shown significant promise as anticancer agents. These compounds often exhibit potent cytotoxicity against various cancer cell lines, in some cases exceeding that of standard chemotherapeutics like cisplatin.[8]
| Compound ID | R-Group | IC₅₀ vs. A549 Lung Cancer (µM)[8] |
| 3a | H | 10.14 |
| 3c | 4-Cl | 7.53 |
| 3d | 4-Br | 6.89 |
| 3f | 4-CH₃ | 3.72 |
| Cisplatin | (Reference Drug) | 12.50 |
Mechanism of Action: The anticancer effects of these compounds are often linked to the induction of apoptosis and the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]
Enzyme Inhibition: TACE Inhibitors
A series of thiomorpholine sulfonamide hydroxamates were explored as potent inhibitors of Tumor Necrosis Factor-α-Converting Enzyme (TACE), a key target for treating inflammatory diseases like rheumatoid arthritis. One candidate demonstrated excellent in vitro potency and oral activity in preclinical models.[1][9]
Therapeutic Applications of Morpholine Sulfonamides
The morpholine sulfonamide scaffold is more broadly represented in the literature and is associated with a wide range of biological activities.
Antibacterial Activity
Morpholine-containing sulfonamides have been synthesized and evaluated for their antibacterial properties. They are known to function as bacteriostatic agents by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme, which is essential for folic acid synthesis in bacteria.[10][11]
| Compound | Test Organism | Activity[10] |
| 4-(-phenylsulphonyl)morpholine | B. subtilis | Moderately Active |
| 4-(-phenylsulphonyl)morpholine | E. coli | No Inhibition |
| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | B. subtilis | Moderately Active |
| N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | S. typhi | Moderately Active |
Enzyme Inhibition: Carbonic Anhydrase Inhibitors
Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes involved in numerous physiological processes. The incorporation of a morpholine moiety is a common strategy to improve the solubility and pharmacokinetic properties of CA inhibitors. Several morpholine-containing sulfonamides have shown nanomolar inhibitory concentrations against various CA isoenzymes.[1]
Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]
-
Compound Preparation: Prepare a stock solution of the test sulfonamide in DMSO. Create a series of two-fold serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[8]
Protocol 2: Antibacterial Activity (MIC Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible bacterial growth.
Step-by-Step Methodology (Broth Microdilution):
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test sulfonamide in a suitable sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
Conclusion and Future Outlook
The choice between a thiomorpholine and a morpholine sulfonamide is a nuanced decision in drug design, driven by the specific therapeutic target and desired pharmacokinetic profile. The available evidence, though limited in direct sulfonamide comparisons, suggests that the morpholine oxygen's hydrogen-bonding capability can be critical for potency in some targets, as seen in the antimycobacterial case study.[3] Conversely, the thiomorpholine scaffold offers a route to modulate lipophilicity and enhance metabolic stability, which may be advantageous for other targets or for improving a drug's overall developability.[4][5]
Thiomorpholine sulfonamides have shown particular promise as TACE inhibitors and anticancer agents, while morpholine sulfonamides have a well-established history as antibacterial and carbonic anhydrase inhibitors.[1][10] Ultimately, the strategic application of this O/S bioisosteric switch remains highly context-dependent. This guide underscores the urgent need for more direct, head-to-head comparative studies—especially those including pharmacokinetic and metabolic profiling—to fully elucidate the structure-activity relationships and unlock the full potential of these valuable scaffolds in modern drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine in Anticancer Research. BenchChem.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review.
- Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Ahmed, A., Ugwu, D.I., Simon, O.G., & Oluwasola, H.O. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of the Chemical Society of Nigeria, 46(5).
- Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Ahmed, A., et al. (n.d.).
- Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
- IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD.
- Alcaro, S., et al. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.
- Singh, U., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400.
- Levin, J. I., et al. (2006). Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. Bioorganic & Medicinal Chemistry Letters, 16(6), 1605-1609.
- Tooulia, M., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(9), 629-638.
- Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis.
- Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis.
- Amanote Research. (n.d.). (PDF)
- Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5779.
- Banik, B.K. (2024).
- Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design.
- Drug Design Org. (2005).
- Slideshare. (n.d.).
- Civilica. (2022). مقاله Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Enamine. (n.d.). Design and synthesis of morpholine analogues.
- MDPI. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.
- ResearchGate. (n.d.). Anticancer activity (IC 50 ) of selected compounds 4 and 13 and....
- Sciforum. (n.d.).
- MDPI. (2025).
- BenchChem. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Yousef, F., et al. (n.d.).
Sources
- 1. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 5. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 11. ijnrd.org [ijnrd.org]
Comparative FTIR Analysis: Sulfonyl and Amine Signatures in Pharmaceutical Oxalate Salts
Executive Summary
In pharmaceutical salt selection, oxalate salts are frequently chosen to enhance the solubility and stability of basic drugs containing amine and sulfonyl moieties. However, the formation of an oxalate salt introduces a complex vibrational landscape that can mask critical diagnostic peaks.
This guide provides a technical comparison of the FTIR spectral signatures of Sulfonyl (
Mechanistic Basis of Spectral Shifts
To interpret the spectrum of an oxalate salt, one must understand the molecular transformation that occurs during synthesis. The transition from a Free Base to an Oxalate Salt involves proton transfer and the formation of a hydrogen-bonded lattice.
The Salt Formation Pathway
When a basic amine reacts with oxalic acid, the amine lone pair accepts a proton, converting the free amine into an ammonium cation. Simultaneously, the oxalic acid loses protons to become an oxalate anion (
-
Amine Transformation:
(Protonation changes symmetry and bond force constants). -
Oxalate Transformation:
(Delocalization of electrons across the carboxylate group).
Diagram 1: Salt Formation & Spectral Consequence
The following diagram illustrates the causality between the chemical reaction and the resulting spectral features.
Figure 1: Mechanistic pathway showing how salt formation alters the vibrational modes of the constituent functional groups.
Spectral Fingerprinting: Characteristic Peaks
The following data compares the vibrational modes of the Free Base versus the Oxalate Salt. Note that the Sulfonyl group is relatively stable, while the Amine group undergoes a drastic transformation.
Table 1: Characteristic Wavenumber Assignments
| Functional Group | Mode of Vibration | Free Base Frequency ( | Oxalate Salt Frequency ( | Diagnostic Notes |
| Sulfonyl ( | Asymmetric Stretch | 1350 ± 20 | 1350 ± 20 | High Interference Risk: Overlaps with Oxalate symmetric stretch. |
| Sulfonyl ( | Symmetric Stretch | 1160 ± 20 | 1160 ± 20 | Best Diagnostic Peak: Usually clear of oxalate interference. |
| Amine ( | N-H Stretching | 3500 - 3300 (Two sharp peaks) | Disappears | Replaced by the "Ammonium Band". |
| Ammonium ( | N-H Stretching | N/A | 2500 - 3200 (Broad) | A wide, continuous absorption band caused by H-bonding networks. |
| Ammonium ( | Asymmetric Bending | N/A | 1600 ± 10 | High Interference Risk: Buried under Oxalate carbonyl peaks. |
| Oxalate Ion ( | Asymmetric Stretch | N/A | 1600 - 1650 | Very strong, broad peak. distinctive of the salt.[1] |
| Oxalate Ion ( | Symmetric Stretch | N/A | 1310 - 1340 | Strong intensity; often sharper than the asymmetric band. |
Comparative Analysis: Oxalate vs. Alternatives
When validating a salt form, researchers often compare Oxalate against Hydrochloride (HCl) or Mesylate salts. The Oxalate salt presents unique identification challenges due to "Spectral Masking."
The "Spectral Masking" Phenomenon
In an HCl salt, the chloride ion (
In contrast, the Oxalate ion is polyatomic and has strong absorption in the fingerprint region (
Comparison Matrix: Reliability of Identification
| Feature | Oxalate Salt | Hydrochloride (HCl) Salt | Implication for Researcher |
| Amine ID | Difficult. The | Moderate. The | Rely on the broad 2500-3200 region for salt confirmation in Oxalates. |
| Sulfonyl ID | Challenging. The | Excellent. No interfering peaks in the 1300-1100 range. | For Oxalates, must use the Symmetric Sulfonyl peak ( |
| Salt Confirmation | High. Distinctive Oxalate peaks at 1620/1320 confirm the counter-ion. | Low. Requires elemental analysis (Cl test) or Far-IR to confirm counter-ion. | Oxalate offers a "built-in" spectral tag for the counter-ion. |
Experimental Protocol: Self-Validating Workflow
To resolve the overlaps described above, a rigid experimental protocol is required. This protocol uses Attenuated Total Reflectance (ATR) for reproducibility but includes a drying step to prevent water interference (which also absorbs at 3400-3200, confusing the amine analysis).
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Why: Oxalate salts are often hygroscopic. Absorbed water creates a broad peak at 3400, indistinguishable from the ammonium band.
-
Action: Dry sample in a vacuum oven at 40°C for 2 hours prior to scanning.
-
-
Background Collection:
-
Collect an air background (32 scans) to remove atmospheric
( ) and .
-
-
ATR Acquisition:
-
Place 10-20 mg of powder on the Diamond/ZnSe crystal.
-
Apply high pressure (clamp) to ensure contact. Note: Oxalate crystals are hard; poor contact yields noisy spectra.
-
Settings: Resolution
, Scans: 64, Range: .
-
-
Validation (The "1150 Check"):
-
Locate the Sulfonyl Symmetric Stretch at
. -
Pass Criteria: This peak must be sharp and resolved. If it is a shoulder, the sample crystallinity may be poor.
-
-
Data Processing:
-
Apply Baseline Correction.[2]
-
Do not apply strong smoothing, as it may merge the
(Sulfonyl) and (Oxalate) peaks.
-
Diagram 2: Decision Tree for Peak Assignment
Use this logic flow to assign peaks in a crowded Oxalate spectrum.
Figure 2: Logic flow for distinguishing drug functional groups from oxalate counter-ion peaks.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.[3] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Sulfonyl/Amine assignments).
-
Szafraniec-Szczęsny, J., et al. (2021). Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility. Pharmaceutics.[1][4] (Provides specific FTIR data on amine protonation shifts in oxalates). Link
-
Ouyang, X., et al. (2003).[5] FTIR characteristic peaks of oxalate ions in pharmaceutical salts. (General reference for the 1618/1317 cm-1 assignment).
Sources
- 1. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DETERMINATION OF OXALATE ION DOPANT LEVEL IN POLYPYRROLE USING FT-IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. J. Coates, “Interpretation of Infrared Spectra, a Practical Approach,” In R. A. Meyers, Ed., Encyclopedia of Analytical Chemistry, John Wiley & Sons Ltd, Chichester, 2000, pp. 10815-10837. - References - Scientific Research Publishing [scirp.org]
- 4. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 5. researchgate.net [researchgate.net]
Stability comparison of oxalate vs hydrochloride salts of sulfonamide amines
Executive Summary
In the development of sulfonamide amine drugs, the choice between Hydrochloride (HCl) and Oxalate salts represents a classic trade-off between pharmaceutical acceptability and physicochemical stability .
-
Hydrochloride Salts are the industry standard for final dosage forms due to their established safety profile and high aqueous solubility. However, they frequently suffer from hygroscopicity and "common ion effect" issues in vivo.
-
Oxalate Salts often exhibit superior solid-state stability, higher melting points, and exceptional crystallinity due to robust hydrogen-bonding networks. However, due to the renal toxicity of the oxalate anion (nephrolithiasis risk), they are generally unsuitable for final drug products except in specific low-dose or acute indications.
Verdict: Use Oxalate as a transient "purification salt" during intermediate processing to reject impurities and isolate a stable solid. Convert to Hydrochloride for the final Active Pharmaceutical Ingredient (API) to ensure regulatory compliance and patient safety.
Mechanistic Comparison
The Sulfonamide Amine Challenge
Sulfonamide amines present a unique challenge in salt formation. They contain a basic amine center (pKa ~8–10) and a weakly acidic sulfonamide moiety (
-
Risk: In weak acids, the sulfonamide may remain neutral, but in strong basic conditions, it deprotonates.
-
Goal: Protonate the amine functionality to form a stable cation without interfering with the sulfonamide group's stability.
Structural Interaction & Lattice Energy
| Feature | Hydrochloride (HCl) Salt | Oxalate Salt |
| Counter-ion Structure | Monodentate Chloride ion ( | Bidentate Dicarboxylate ( |
| Interaction Mode | Simple electrostatic attraction; limited directionality. | Bridging H-bonds: Can bridge two amine cations, forming rigid, ribbon-like crystal lattices. |
| Lattice Energy | Moderate. Often leaves voids that trap water (hygroscopicity). | High. Tighter packing density often excludes water. |
| Crystallinity | Variable. Can form hydrates or oils if the lattice energy is low. | Excellent. Often crystallizes readily even from impure mixtures. |
Stability & Hygroscopicity
-
HCl Issues: The chloride ion is a spherical charge that relies on packing efficiency. If the drug molecule is bulky or flexible (common in sulfonamides), the crystal lattice may have "voids" that absorb atmospheric moisture, leading to deliquescence.
-
Oxalate Advantage: The oxalate anion acts as a "molecular staple," locking the flexible amine chains into a rigid conformation via multipoint hydrogen bonding. This significantly lowers the propensity for moisture uptake (hygroscopicity).
Regulatory & Safety Analysis (Critical)
This section dictates the utility of each salt.
-
Hydrochloride (HCl):
-
Status: GRAS (Generally Recognized As Safe) equivalent.
-
Solvent Class: Residual HCl is not a solvent, but pH must be controlled.
-
Toxicity: Negligible at therapeutic doses.
-
Application: Preferred for oral, injectable, and topical formulations.
-
-
Oxalate:
-
Status: Toxicological Concern.
-
Mechanism: Oxalic acid reacts with serum calcium to form insoluble Calcium Oxalate crystals, leading to renal tubular damage and kidney stones.
-
PDE Limits: While not strictly a "Class 1" solvent, the Permissible Daily Exposure (PDE) is low.[1]
-
Application: Restricted. Primarily used as a Process Intermediate . If used in a final drug, it requires rigorous justification (e.g., oncology, acute single-dose) and must prove safety margins.
-
Decision Logic & Workflow
The following diagram illustrates the strategic selection process for these salts during drug development.
Figure 1: Strategic decision tree for selecting Oxalate vs. HCl salts based on development stage.
Experimental Protocols
Protocol A: The "Purification Switch" (Oxalate to HCl)
Objective: Use oxalate to purify a crude sulfonamide amine, then convert to the pharmaceutically acceptable HCl salt.
Step 1: Formation of the Oxalate Salt (Purification)
-
Dissolution: Dissolve 10 mmol of crude Sulfonamide Amine in 50 mL of Ethanol (warm if necessary).
-
Acid Addition: Add 10.5 mmol (1.05 eq) of Oxalic Acid Dihydrate dissolved in 10 mL Ethanol dropwise.
-
Crystallization: Stir at room temperature for 2 hours. If no precipitate forms, cool to 0-5°C or add Diethyl Ether as an antisolvent.
-
Filtration: Filter the white crystalline solid. Wash with cold Ethanol/Ether (1:1).
-
Validation: Check Purity via HPLC. Expect >99% purity due to rejection of non-basic impurities.
Step 2: Breaking the Salt (Free Basing)
-
Suspension: Suspend the purified Oxalate salt in Dichloromethane (DCM) and water (1:1 ratio).
-
Neutralization: Slowly add saturated Sodium Bicarbonate (
) solution while stirring until the aqueous layer pH > 9. Note: Avoid strong NaOH if the sulfonamide group is sensitive. -
Extraction: Separate the organic layer containing the free base. Extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over
and evaporate to obtain the pure Free Base.
Step 3: Formation of the HCl Salt (Final Form)
-
Dissolution: Dissolve the pure Free Base in Isopropanol (IPA).
-
Acidification: Add 1.05 eq of HCl (4M in Dioxane or IPA) dropwise at 0°C.
-
Isolation: Filter the resulting precipitate. Dry in a vacuum oven at 40°C to remove residual solvent and excess HCl.
Protocol B: Hygroscopicity Stress Test (DVS Surrogate)
Objective: Compare physical stability if DVS (Dynamic Vapor Sorption) equipment is unavailable.
-
Preparation: Place 500 mg of dried Oxalate salt and 500 mg of dried HCl salt in separate pre-weighed weighing boats.
-
Chamber Setup: Place boats in a desiccator containing a saturated solution of NaCl (creates ~75% Relative Humidity at 25°C).
-
Monitoring: Weigh samples at T=0, 24h, 48h, and 1 week.
-
Calculation:
.-
Threshold: >2% gain indicates significant hygroscopicity.
-
Comparative Data Summary
The table below summarizes typical properties observed for sulfonamide amines in these two salt forms.
| Property | Hydrochloride Salt | Oxalate Salt |
| Melting Point | Moderate (often decomposes) | High (Sharp melt) |
| Water Solubility | High (> 50 mg/mL) | Low to Moderate |
| Hygroscopicity | High (Risk of deliquescence) | Low (Non-hygroscopic) |
| Crystal Habit | Needles or plates (often clumps) | Prisms or blocks (free-flowing) |
| Chemical Stability | Good (watch for hydrolysis) | Excellent |
| Toxicity Profile | Low (Safe) | High (Nephrotoxic) |
| Primary Use | Final Drug Product | Purification / Intermediate |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guidance for Residual Solvents (Relevant for classification of solvents/reagents). Link
-
Kumar, L., et al. (2013). "Salt Selection in Drug Development: A Review." Pharmaceutical Technology. Link
-
Bhandari, A., et al. (2002).[3] "Calcium Oxalate Monohydrate, a Metabolite of Ethylene Glycol, Is Toxic for Rat Renal Mitochondrial Function." Toxicological Sciences. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
